molecular formula C19H15ClF3N3O B14750141 JNJ-40413269

JNJ-40413269

Cat. No.: B14750141
M. Wt: 393.8 g/mol
InChI Key: MDJZLXVNWZQKAO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-40413269 is a useful research compound. Its molecular formula is C19H15ClF3N3O and its molecular weight is 393.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15ClF3N3O

Molecular Weight

393.8 g/mol

IUPAC Name

(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol

InChI

InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1

InChI Key

MDJZLXVNWZQKAO-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=NC=NC(=C2)C3=CC(=C(C=C3)C(F)(F)F)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=NC(=C2)C3=CC(=C(C=C3)C(F)(F)F)Cl)O

Origin of Product

United States

Foundational & Exploratory

The Role of JNJ-40413269 in the Modulation of the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40413269 is a competitive inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound elevates endogenous levels of anandamide, thereby potentiating its effects on the endocannabinoid system. This mechanism of action holds therapeutic potential for a variety of neurological and psychiatric disorders, with preclinical evidence demonstrating efficacy in a rat model of neuropathic pain. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols. Due to the limited publicly available data for this compound, data from a structurally related and more extensively studied Janssen FAAH inhibitor, JNJ-42165279, is included for illustrative purposes and to provide a broader context for the therapeutic potential of this class of compounds.

Introduction to the Endocannabinoid System and FAAH Inhibition

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes, including pain perception, mood, appetite, and memory. The key components of the ECS include:

  • Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most well-characterized.

  • Cannabinoid Receptors: G protein-coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are activated by endocannabinoids.

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.

Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the catabolism of anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling. Inhibition of FAAH represents a promising therapeutic strategy to enhance endocannabinoid signaling by increasing the endogenous levels of anandamide. This approach is hypothesized to offer therapeutic benefits for conditions such as chronic pain, anxiety disorders, and depression, potentially with a reduced side-effect profile compared to direct cannabinoid receptor agonists.

This compound: A Competitive FAAH Inhibitor

This compound is a competitive inhibitor of FAAH.[1] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (R)-N-(1-(4-(Trifluoromethyl)phenyl)ethyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
Molecular Formula C20H15F6N3
Molecular Weight 423.35 g/mol
CAS Number 1184847-16-2
Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the active site of the FAAH enzyme, thereby preventing the hydrolysis of anandamide. This leads to an accumulation of anandamide in the synaptic cleft and potentiation of its signaling through cannabinoid receptors (primarily CB1) and other potential targets like TRPV1 channels.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibition of Neurotransmitter Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->CB1 Activation FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid JNJ This compound JNJ->FAAH Inhibition

Diagram 1: Mechanism of Action of this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, available information and data from the related compound JNJ-42165279 provide valuable insights into the potency and efficacy of this class of FAAH inhibitors.

In Vitro FAAH Inhibition
CompoundSpeciesIC50 (nM)
JNJ-42165279 Human70
Rat313

Data for JNJ-42165279 is presented as a representative example of a Janssen FAAH inhibitor.

Preclinical Pharmacokinetics (in Rats)

One source mentions that this compound has "excellent pharmacokinetic properties", although specific data is not provided.[1] The following pharmacokinetic parameters for JNJ-42165279 in rats are provided for context.

ParameterRouteDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)Brain/Plasma Ratio
JNJ-42165279 Oral204.2113.7~1.5 at Cmax

Data for JNJ-42165279 is presented as a representative example of a Janssen FAAH inhibitor.

Preclinical Efficacy in a Neuropathic Pain Model

This compound was shown to be efficacious in a rat model of neuropathic pain.[1] While specific dose-response data for this compound is not available, the spinal nerve ligation (SNL) model is a standard preclinical assay for assessing analgesic efficacy. In this model, ligation of the L5 and L6 spinal nerves induces mechanical allodynia, a key symptom of neuropathic pain. The efficacy of a test compound is measured by its ability to reverse this allodynia, typically assessed using von Frey filaments to measure the paw withdrawal threshold.

Experimental Protocols

In Vitro FAAH Inhibition Assay (General Protocol)

This protocol describes a common fluorescence-based method for screening FAAH inhibitors.

cluster_workflow FAAH Inhibition Assay Workflow A Prepare Reagents: - FAAH enzyme - Assay buffer - FAAH substrate (e.g., AMC-arachidonoyl amide) - Test compound (this compound) B Add FAAH enzyme and test compound to microplate wells A->B C Incubate at 37°C B->C D Initiate reaction by adding FAAH substrate C->D E Incubate at 37°C for a defined period D->E F Measure fluorescence (Ex: 340-360 nm, Em: 450-465 nm) E->F G Calculate % inhibition and IC50 value F->G

Diagram 2: Experimental workflow for an in vitro FAAH inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of FAAH enzyme, assay buffer, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), and the test inhibitor (this compound) at various concentrations.

  • Enzyme and Inhibitor Incubation: In a microplate, add the FAAH enzyme and the test inhibitor to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for AMC).

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Rat Spinal Nerve Ligation (SNL) Model for Neuropathic Pain (General Protocol)

This protocol outlines the key steps involved in the SNL model and subsequent behavioral testing.

cluster_workflow Spinal Nerve Ligation (SNL) Model Workflow A Baseline Behavioral Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments B Surgical Procedure: - Anesthetize rat - Expose L4-L6 spinal nerves - Tightly ligate L5 and L6 nerves A->B C Post-operative Recovery B->C D Post-surgical Behavioral Testing: Confirm development of mechanical allodynia (decreased PWT) C->D E Administer Test Compound (this compound) or Vehicle D->E F Time-course Behavioral Testing: Measure PWT at various time points post-dosing E->F G Data Analysis: Compare PWT between treated and vehicle groups F->G

Diagram 3: Experimental workflow for the rat spinal nerve ligation model.

Protocol Steps:

  • Baseline Behavioral Testing: Acclimatize the rats to the testing environment and measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.

  • Surgical Procedure: Under anesthesia, a surgical procedure is performed to expose the L4-L6 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk suture.[2][3]

  • Post-operative Recovery: Allow the animals to recover from surgery.

  • Confirmation of Neuropathy: After a post-operative period (typically 1-2 weeks), re-measure the PWT to confirm the development of mechanical allodynia (a significant decrease in PWT in the paw ipsilateral to the nerve ligation).

  • Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • Post-dosing Behavioral Testing: Measure the PWT at various time points after drug administration to assess the analgesic effect of the compound.

  • Data Analysis: Compare the PWT of the drug-treated group to the vehicle-treated group to determine the efficacy of this compound in reversing mechanical allodynia.

Signaling Pathway Modulation

Inhibition of FAAH by this compound leads to an increase in anandamide levels, which then modulates several downstream signaling pathways, primarily through the activation of CB1 receptors.

cluster_pathway Anandamide Signaling Pathway Anandamide Increased Anandamide (due to FAAH inhibition) CB1 CB1 Receptor Anandamide->CB1 Activates G_protein Gi/o Protein CB1->G_protein Activates Neuronal_Excitability Decreased Neuronal Excitability CB1->Neuronal_Excitability Direct Modulation of Ion Channels AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase (ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreased Production PKA PKA cAMP->PKA Decreased Activation Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Modulates MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Neuronal_Excitability

Diagram 4: Downstream signaling pathways modulated by anandamide.

Key Signaling Events:

  • CB1 Receptor Activation: Increased anandamide binds to and activates presynaptic CB1 receptors.

  • G-protein Coupling: Activated CB1 receptors couple to inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of PKA Activity: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, including transcription factors.

  • Activation of MAP Kinase Pathway: The G-protein beta-gamma subunits can activate the mitogen-activated protein (MAP) kinase pathway, including extracellular signal-regulated kinase (ERK).

  • Regulation of Gene Expression: Activated MAP kinases and modulated PKA activity can alter the activity of transcription factors such as CREB (cAMP response element-binding protein), leading to changes in gene expression that can influence neuronal function and plasticity.

  • Modulation of Ion Channels: Activated CB1 receptors can also directly modulate the activity of ion channels (e.g., inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels), leading to a decrease in neurotransmitter release and neuronal excitability.

Conclusion

This compound is a competitive FAAH inhibitor with demonstrated preclinical efficacy in a model of neuropathic pain. By elevating endogenous anandamide levels, it potentiates the natural signaling of the endocannabinoid system, offering a promising therapeutic avenue for pain and potentially other neurological disorders. While detailed quantitative data for this compound is not extensively available, the information from the closely related compound JNJ-42165279 underscores the potential of this class of molecules. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound.

References

JNJ-40413269: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed overview of the chemical structure, properties, and biological activity of JNJ-40413269, a potent and competitive inhibitor of fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibitors.

Chemical Structure and Properties

This compound, also known as (R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol, is a small molecule with the chemical formula C₁₉H₁₅ClF₃N₃O.[1] Its chemical structure is characterized by a central pyrimidine (B1678525) ring substituted with a substituted phenyl group and an amino-ethanol side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol[1]
SMILES O--INVALID-LINK--CNC2=NC=NC(=C2)c3ccc(c(c3)Cl)C(F)(F)F[1]
CAS Number 1184847-16-2[1]
Molecular Formula C₁₉H₁₅ClF₃N₃O[1]
Molecular Weight 393.79 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO
Predicted Boiling Point 522.8 ± 50.0 °C
Predicted Density 1.398 ± 0.06 g/cm³
Predicted pKa 13.71 ± 0.20

Mechanism of Action: FAAH Inhibition and the Endocannabinoid System

This compound exerts its pharmacological effects through the competitive inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) in the central and peripheral nervous systems. This modulation of the endocannabinoid system is believed to be responsible for the analgesic and other therapeutic effects of the compound.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Endocannabinoid\nPrecursors Endocannabinoid Precursors AEA AEA Endocannabinoid\nPrecursors->AEA Synthesis AEA_post AEA AEA->AEA_post Retrograde Signaling FAAH FAAH Inactive\nMetabolites Inactive Metabolites FAAH->Inactive\nMetabolites Degradation This compound This compound This compound->FAAH Inhibition AEA_post->FAAH CB1/CB2\nReceptors CB1/CB2 Receptors AEA_post->CB1/CB2\nReceptors Activation Therapeutic\nEffects Therapeutic Effects CB1/CB2\nReceptors->Therapeutic\nEffects

This compound inhibits FAAH, increasing anandamide levels.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described by Keith et al. in Bioorganic & Medicinal Chemistry Letters (2014). The general scheme involves a multi-step synthesis, with the key final step being the coupling of a pyrimidine intermediate with an amino alcohol.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. Researchers should refer to the aforementioned publication for the general synthetic strategy.

In Vitro FAAH Inhibition Assay

The inhibitory activity of this compound on FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is used to calculate its potency (IC₅₀).

Materials:

  • Human or rat FAAH enzyme

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA)

  • Test compound (this compound) and vehicle (DMSO)

  • 96-well microplate

  • Fluorescence plate reader

General Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the FAAH enzyme, assay buffer, and the test compound or vehicle.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the IC₅₀ value for this compound by fitting the data to a dose-response curve.

FAAH_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme, Buffer,\nand this compound Add Enzyme, Buffer, and this compound Prepare Reagents->Add Enzyme, Buffer,\nand this compound Pre-incubate Pre-incubate Add Enzyme, Buffer,\nand this compound->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Workflow for the in vitro FAAH inhibition assay.
In Vivo Rodent Model of Neuropathic Pain

The efficacy of this compound in a rat model of neuropathic pain has been demonstrated. A common model is the spinal nerve ligation (SNL) model.

Animals:

  • Adult male Sprague-Dawley rats

Surgical Procedure (SNL):

  • Anesthetize the rat.

  • Make an incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Suture the incision.

  • Allow the animals to recover for a set period (e.g., 2 weeks) to allow for the development of neuropathic pain symptoms.

Behavioral Testing (Mechanical Allodynia):

  • Place the rats in individual testing chambers with a wire mesh floor.

  • Acclimatize the animals to the testing environment.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

  • Record the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

  • Administer this compound or vehicle and repeat the behavioral testing at various time points post-dosing.

Data Analysis:

  • Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Neuropathic_Pain_Model_Workflow cluster_surgery Spinal Nerve Ligation cluster_testing Behavioral Assessment Anesthesia Anesthesia Nerve Ligation Nerve Ligation Anesthesia->Nerve Ligation Suturing & Recovery Suturing & Recovery Nerve Ligation->Suturing & Recovery Acclimatization Acclimatization Suturing & Recovery->Acclimatization 2 Weeks Development Baseline von Frey Test Baseline von Frey Test Acclimatization->Baseline von Frey Test Drug Administration Drug Administration Baseline von Frey Test->Drug Administration Post-dose von Frey Test Post-dose von Frey Test Drug Administration->Post-dose von Frey Test Data Analysis Data Analysis Post-dose von Frey Test->Data Analysis

Workflow for the rodent model of neuropathic pain.

Conclusion

This compound is a potent and selective FAAH inhibitor with a well-defined mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential in various disease models. The data presented supports its continued investigation as a promising candidate for the treatment of neuropathic pain and other conditions associated with dysregulation of the endocannabinoid system.

References

An In-Depth Technical Guide to JNJ-40413269 (CAS: 1184847-16-2): A Competitive FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40413269 is a potent, competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (B1667382). By inhibiting FAAH, this compound elevates the levels of these endocannabinoids, leading to analgesic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro potency, and its efficacy in a rat model of neuropathic pain. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.

Core Compound Information

PropertyValue
IUPAC Name (R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol[1]
CAS Number 1184847-16-2
Molecular Formula C₁₉H₁₅ClF₃N₃O[1]
Molecular Weight 393.79 g/mol [1]
Mechanism of Action Competitive Inhibitor of Fatty Acid Amide Hydrolase (FAAH)[2]
Therapeutic Area Nervous System Diseases, Pain[2]

Quantitative In Vitro Pharmacology

This compound has been characterized as a potent inhibitor of both human and rat FAAH. The following table summarizes its in vitro activity.

ParameterSpeciesValue (nM)
IC₅₀ Human28
IC₅₀ Rat270

In Vivo Efficacy

This compound has demonstrated analgesic efficacy in a preclinical model of neuropathic pain.

Animal ModelSpeciesEfficacy EndpointResult
Spinal Nerve Ligation (SNL)RatReduction of AllodyniaEfficacious in reversing pain behaviors

Signaling Pathway: FAAH Inhibition and Analgesia

This compound exerts its analgesic effects by modulating the endocannabinoid system. The primary mechanism is the inhibition of the FAAH enzyme, which is responsible for the hydrolysis of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By blocking this degradation pathway, this compound increases the synaptic levels of AEA. Elevated AEA levels lead to enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are located on presynaptic neurons. Activation of presynaptic CB1 receptors inhibits the release of neurotransmitters involved in pain signaling, ultimately leading to analgesia.

FAAH_Inhibition_Pathway JNJ40413269 This compound FAAH FAAH JNJ40413269->FAAH Inhibits AEA_degradation AEA Degradation FAAH->AEA_degradation Catalyzes AEA Anandamide (AEA) AEA->AEA_degradation CB1 CB1 Receptor AEA->CB1 Activates Pain_Signal_Release Release of Pain Neurotransmitters CB1->Pain_Signal_Release Inhibits Pain_Signal_Reception Pain Signal Reception Pain_Signal_Release->Pain_Signal_Reception Pain Transmission Analgesia Analgesia

FAAH Inhibition Signaling Pathway for Analgesia

Experimental Protocols

FAAH Inhibition Assay (General Protocol)

This protocol is based on a generalized fluorescence-based assay for screening FAAH inhibitors. The specific parameters for this compound may have varied.

Objective: To determine the in vitro potency of this compound in inhibiting human and rat FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for 100% initial activity (enzyme and solvent, no inhibitor) and background (buffer and solvent, no enzyme).

  • Add the diluted FAAH enzyme to all wells except the background wells.

  • Incubate the plate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

FAAH_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare this compound dilution series start->prepare_inhibitor plate_setup Add inhibitor, controls, and enzyme to 96-well plate prepare_inhibitor->plate_setup preincubation Pre-incubate at 37°C plate_setup->preincubation add_substrate Add FAAH substrate to initiate reaction preincubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation read_fluorescence Measure fluorescence (Ex: 340-360nm, Em: 450-465nm) incubation->read_fluorescence data_analysis Calculate % inhibition and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Workflow for FAAH Inhibition Assay
Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)

This protocol describes the general procedure for the SNL model to induce neuropathic pain.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Animals: Adult male Sprague-Dawley rats.

Procedure:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Surgery:

    • Make an incision to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a silk suture.

    • Ensure that the L4 spinal nerve remains untouched.

    • Close the incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress or motor impairment.

  • Behavioral Testing:

    • Allow a post-operative period for the development of neuropathic pain behaviors (e.g., 7-14 days).

    • Assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) in response to stimulation of the plantar surface of the hind paw.

    • Administer this compound or vehicle to the animals.

    • Measure the PWT at various time points after drug administration to determine the effect of the compound on allodynia.

  • Data Analysis: Compare the PWTs of the this compound-treated group with the vehicle-treated group to assess the analgesic effect.

SNL_Model_Workflow start Start: Acclimatize Rats anesthesia Anesthetize Rat start->anesthesia surgery Perform L5/L6 Spinal Nerve Ligation (SNL) anesthesia->surgery post_op Post-operative Recovery (7-14 days) surgery->post_op baseline_testing Establish Baseline Paw Withdrawal Threshold (PWT) post_op->baseline_testing drug_admin Administer this compound or Vehicle baseline_testing->drug_admin post_drug_testing Measure PWT at Multiple Time Points drug_admin->post_drug_testing data_analysis Analyze and Compare PWT between groups post_drug_testing->data_analysis end End data_analysis->end

Workflow for the Spinal Nerve Ligation (SNL) Model

Discussion and Future Directions

The available data indicate that this compound is a potent FAAH inhibitor with demonstrated efficacy in a preclinical model of neuropathic pain. Its competitive mechanism of action and in vivo activity make it a valuable research tool for studying the role of the endocannabinoid system in pain modulation.

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound. This includes determining its oral bioavailability, metabolic stability, and brain penetration. Additional studies in other models of pain and neurological disorders would also be beneficial to explore its full therapeutic potential. A detailed investigation into the synthesis of this compound would be required for any further development.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research compound and is not approved for human use.

References

In-Depth Technical Guide: Central Nervous System Target Engagement of JNJ-40413269

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information with specific quantitative data and detailed experimental protocols for JNJ-40413269 is limited. This guide leverages comprehensive data from a closely related, next-generation FAAH inhibitor from the same developer, JNJ-42165279 , to provide a detailed technical overview of the anticipated central nervous system (CNS) target engagement profile and the methodologies used for its assessment. This compound is also a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH) and has demonstrated robust central target engagement in preclinical models.[1] Therefore, the information presented for JNJ-42165279 serves as a strong surrogate to understand the core principles and expected outcomes for this compound.

Core Mechanism of Action: FAAH Inhibition

This compound, like JNJ-42165279, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). By inhibiting FAAH, these compounds prevent the breakdown of AEA, leading to its increased levels in the CNS and periphery. This augmentation of endogenous cannabinoid signaling is the key mechanism through which these inhibitors are thought to exert their therapeutic effects, including analgesia and anxiolysis.

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse AEA_Syn Anandamide (AEA) Synthesis AEA_Syn_Rel FAAH FAAH AEA_Deg AEA Degradation FAAH->AEA_Deg Catalyzes Inactive Arachidonic Acid + Ethanolamine AEA_Deg->Inactive Inactive Metabolites JNJ This compound JNJ->FAAH Inhibits AEA_Post AEA AEA_Syn_Rel->AEA_Post AEA CB1R CB1 Receptor AEA_Post->CB1R Binds to AEA_Uptake Uptake into Postsynaptic Neuron AEA_Post->AEA_Uptake Uptake Neuronal_Inhibition Inhibition of Neurotransmitter Release CB1R->Neuronal_Inhibition Leads to AEA_Uptake->FAAH

FAAH Inhibition Signaling Pathway

Quantitative Data on Target Engagement (Data from JNJ-42165279)

The following tables summarize the key quantitative data for the FAAH inhibitor JNJ-42165279, which is expected to be comparable to this compound.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetSpeciesIC50 (nM)Inhibition Type
JNJ-42165279FAAHHuman70 ± 8Covalent, slowly reversible
JNJ-42165279FAAHRat313 ± 28Covalent, slowly reversible

Data sourced from preclinical characterization studies.[2][3]

Table 2: In Vivo Pharmacodynamics in Rats (20 mg/kg oral dose)
ParameterMatrixMaximum Concentration (µM)Time to Cmax (hours)
JNJ-42165279Plasma4.21
JNJ-42165279Brain6.31

This table illustrates the brain penetration of the compound.[2]

Table 3: Human CNS Target Engagement (PET Imaging)
Dose of JNJ-42165279FAAH Occupancy at CmaxFAAH Occupancy at Trough (24h post-dose)
2.5 mg (single dose)Appreciable>50%
5 mg (single dose)Appreciable-
10 mg (single dose)96-98% (Saturation)>80%
25 mg (single dose)96-98% (Saturation)-
50 mg (single dose)96-98% (Saturation)-
10 mg (multiple doses)Near complete80-85%

Data from a Positron Emission Tomography (PET) study in healthy volunteers using the FAAH tracer [11C]MK3168.

Table 4: Effect on Endogenous FAAH Substrates in Humans (Multiple Dosing)
AnalyteMatrixFold Increase vs. Placebo (10 mg dose)
Anandamide (AEA)Plasma5.5 - 10
Anandamide (AEA)CSF~45
Oleoylethanolamide (OEA)Plasma4.3 - 5.6
Oleoylethanolamide (OEA)CSF~6.6
Palmitoylethanolamide (PEA)Plasma4.3 - 5.6
Palmitoylethanolamide (PEA)CSF~5.8

These data demonstrate the direct pharmacodynamic effect of FAAH inhibition in the CNS and periphery.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the CNS target engagement of FAAH inhibitors like JNJ-42165279.

FAAH Enzyme Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency (IC50) of the test compound against human and rat FAAH.

Methodology:

  • Enzyme Source: Recombinant human and rat FAAH enzymes are used.

  • Assay Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. Inhibition of this hydrolysis by the test compound results in a decreased fluorescent signal.

  • Procedure:

    • The test compound (JNJ-42165279) is pre-incubated with the FAAH enzyme for a defined period (e.g., 60 minutes) to allow for covalent binding.

    • A fluorogenic substrate is then added to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Brain FAAH Receptor Occupancy by PET Imaging (Human)

Objective: To quantify the extent and duration of FAAH enzyme occupancy in the human brain after oral administration of the test compound.

Methodology:

  • Radiotracer: A specific PET radioligand for FAAH, such as [11C]MK3168, is used.

  • Study Design: A baseline PET scan is performed on each healthy volunteer to measure the baseline FAAH availability. Subsequently, subjects are administered a single or multiple doses of the test compound (JNJ-42165279). A second PET scan is conducted at a specific time point post-dosing (e.g., at the time of maximum plasma concentration or at trough).

  • Image Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) after intravenous injection of the radiotracer.

  • Data Analysis:

    • Time-activity curves are generated for different brain regions of interest.

    • The binding potential of the radiotracer is calculated for both the baseline and post-drug scans.

    • Receptor occupancy (RO) is calculated as the percentage reduction in radiotracer binding potential from baseline to the post-drug scan.

Experimental Workflow for PET Receptor Occupancy Study

PET_Workflow Subject_Recruitment Healthy Volunteer Recruitment Baseline_Scan Baseline PET Scan (with [11C]MK3168) Subject_Recruitment->Baseline_Scan Drug_Admin Oral Administration of JNJ-42165279 Baseline_Scan->Drug_Admin Post_Drug_Scan Post-Dose PET Scan (with [11C]MK3168) Drug_Admin->Post_Drug_Scan Data_Analysis Image Reconstruction and Kinetic Modeling Post_Drug_Scan->Data_Analysis RO_Calc Calculation of FAAH Receptor Occupancy (%) Data_Analysis->RO_Calc

PET Receptor Occupancy Experimental Workflow
Measurement of Fatty Acid Amides in CSF and Plasma (Human)

Objective: To measure the pharmacodynamic effect of FAAH inhibition by quantifying the levels of endogenous FAAH substrates.

Methodology:

  • Sample Collection: Plasma and cerebrospinal fluid (CSF) samples are collected from subjects at baseline and at multiple time points after drug administration.

  • Sample Preparation: Samples undergo solid-phase or liquid-liquid extraction to isolate the fatty acid amides.

  • Analytical Method: The concentrations of AEA, OEA, and PEA are quantified using a validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The changes in the concentrations of these analytes from baseline are calculated to determine the magnitude and duration of the pharmacodynamic response.

Logical Relationship: Target Engagement to Therapeutic Effect

The central hypothesis for FAAH inhibitors is that engaging the FAAH enzyme in the CNS directly leads to the elevation of anandamide, which in turn produces therapeutic effects.

Logical Flow from Target Engagement to Efficacy

Logical_Flow JNJ_Admin Administration of This compound Brain_Penetration Brain Penetration JNJ_Admin->Brain_Penetration FAAH_Binding Binding to and Inhibition of FAAH Brain_Penetration->FAAH_Binding AEA_Increase Increased Levels of Anandamide (AEA) in CNS FAAH_Binding->AEA_Increase CB1R_Activation Enhanced CB1 Receptor Signaling AEA_Increase->CB1R_Activation Therapeutic_Effect Therapeutic Effects (e.g., Analgesia, Anxiolysis) CB1R_Activation->Therapeutic_Effect

Logical Relationship of Target Engagement

Conclusion

References

The Pharmacological Profile of JNJ-40413269: A Competitive FAAH Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-40413269 is a novel, competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (B1667382). By preventing the breakdown of these signaling lipids, this compound effectively enhances endocannabinoid tone, a mechanism that has demonstrated significant therapeutic potential in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo properties. While specific quantitative data from the primary publication by Palmer et al. were not publicly accessible, this document synthesizes available information to offer a detailed understanding of its mechanism of action, preclinical efficacy, and pharmacokinetic characteristics.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, playing a critical role in terminating the signaling of fatty acid amides, most notably the endogenous cannabinoid N-arachidonoylethanolamine (anandamide). Inhibition of FAAH represents an attractive therapeutic strategy for a variety of neurological and psychiatric disorders, particularly for the management of chronic pain. By increasing the levels of endogenous cannabinoids, FAAH inhibitors can potentiate the analgesic and anti-inflammatory effects of the endocannabinoid system without the psychoactive side effects associated with direct cannabinoid receptor agonists. This compound, a 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanol derivative, has emerged as a potent and competitive inhibitor of FAAH with promising preclinical data in a rat model of neuropathic pain.

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide and other fatty acid amides in the synaptic cleft and surrounding tissues. Anandamide, in turn, activates cannabinoid receptors, primarily CB1 receptors, which are densely expressed in the central and peripheral nervous systems. The activation of presynaptic CB1 receptors leads to the inhibition of neurotransmitter release, resulting in analgesic and anxiolytic effects.

FAAH_Inhibition_Pathway cluster_synapse Synaptic Cleft CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Fusion AEA_synthesis Anandamide Synthesis AEA Anandamide (AEA) AEA_synthesis->AEA AEA_synapse AEA AEA->AEA_synapse AEA_synapse->CB1 Binds to FAAH FAAH AEA_synapse->FAAH Substrate for JNJ This compound JNJ->FAAH Inhibits

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

This compound has been characterized as a potent inhibitor of both human and rat FAAH. The available data on its in vitro inhibitory activity is summarized in the table below.

Target EnzymeSpeciesAssay TypeIC50 (nM)Reference
FAAHHumanEnzymatic Assay28
FAAHRatEnzymatic Assay270

Experimental Protocol: FAAH Inhibition Assay (General)

A typical in vitro FAAH inhibition assay involves the use of recombinant human or rat FAAH enzyme and a fluorogenic substrate. The protocol generally follows these steps:

  • Enzyme and Inhibitor Preparation: Recombinant FAAH is pre-incubated with varying concentrations of this compound or a vehicle control in an appropriate buffer.

  • Substrate Addition: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The hydrolysis of the substrate by FAAH releases a fluorescent product, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology

Pharmacokinetics

While the primary publication describes this compound as having "excellent pharmacokinetic properties," specific quantitative data for parameters such as Cmax, Tmax, half-life, and oral bioavailability in rats were not available in the public domain at the time of this review. Similarly, detailed information on brain penetration and the brain-to-plasma ratio, crucial for a centrally acting agent, could not be obtained.

Efficacy in a Neuropathic Pain Model

This compound has demonstrated efficacy in a rat model of neuropathic pain, specifically the spinal nerve ligation (SNL) model. This model mimics the tactile allodynia (painful response to a non-painful stimulus) often experienced by patients with neuropathic pain.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model and Von Frey Test (General)

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve of adult male rats is tightly ligated. This procedure induces a state of chronic neuropathic pain in the ipsilateral hind paw.

  • Drug Administration: Following a post-operative recovery period, rats are treated with this compound or a vehicle control, typically via oral gavage.

  • Behavioral Testing (Von Frey Test): Tactile allodynia is assessed using von Frey filaments of varying stiffness. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

  • Data Analysis: The dose-response relationship is evaluated to determine the ED50, the dose required to produce a 50% maximal effect.

Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_surgery Surgery cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis SNL Spinal Nerve Ligation (SNL) in Rats Dosing Oral Administration of This compound or Vehicle SNL->Dosing Post-operative Recovery VonFrey Von Frey Test for Tactile Allodynia Dosing->VonFrey Behavioral Testing ED50 Determination of ED50 VonFrey->ED50 Data Collection

Caption: General workflow for the in vivo efficacy study of this compound.
Central Target Engagement

The assertion that this compound demonstrates "robust central target engagement" suggests that the compound effectively crosses the blood-brain barrier and inhibits FAAH in the central nervous system. This is often confirmed through ex vivo enzyme activity assays.

Experimental Protocol: Ex Vivo FAAH Inhibition Assay (General)

  • In Vivo Dosing: Rats are administered this compound or a vehicle control.

  • Tissue Collection: At a specified time point after dosing, animals are euthanized, and brain tissue is rapidly collected and homogenized.

  • Enzyme Activity Measurement: The FAAH activity in the brain homogenates is measured using an in vitro enzymatic assay, as described in Section 3.

  • Data Analysis: The percentage of FAAH inhibition in the brains of drug-treated animals is calculated relative to the vehicle-treated controls. This allows for the determination of an in vivo ED50 for central FAAH inhibition.

Conclusion

This compound is a potent, competitive inhibitor of FAAH with demonstrated preclinical efficacy in a rat model of neuropathic pain. Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, holds significant promise for the development of novel analgesics with an improved side-effect profile compared to direct-acting cannabinoid agonists and other classes of pain medication. While a complete quantitative pharmacological profile is limited by the public availability of the primary research data, the existing information strongly supports its continued investigation as a therapeutic candidate. Further disclosure of its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its translation to clinical development.

JNJ-40413269: A Technical Guide to a Competitive FAAH Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-40413269, a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its potential application in neuroscience research. While specific preclinical data on this compound is limited in publicly available literature, this document compiles the existing information and supplements it with a detailed examination of a structurally related and extensively characterized FAAH inhibitor from the same developer, JNJ-42165279, to provide a comprehensive understanding of the therapeutic potential and preclinical evaluation of this class of compounds.

Introduction to FAAH Inhibition in Neuroscience

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the central nervous system responsible for the degradation of endogenous cannabinoids, primarily anandamide (B1667382) (AEA). By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This mechanism is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, and neurodegenerative diseases. Unlike direct cannabinoid receptor agonists, FAAH inhibitors offer a more modulated approach by amplifying the endogenous cannabinoid signaling in a spatially and temporally specific manner, potentially reducing the side effects associated with global cannabinoid receptor activation.

This compound has been identified as a competitive inhibitor of FAAH, demonstrating potential for the treatment of nervous system diseases.[1][2]

This compound: Profile and In Vitro Activity

This compound is a member of a series of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols.[1] It has been characterized as a competitive inhibitor of FAAH.

Parameter Value Species
IC50 28 nMHuman
IC50 270 nMRat
Table 1: In Vitro Inhibitory Activity of this compound against FAAH.

Preclinical Evaluation: A Case Study with JNJ-42165279

Due to the limited availability of in-depth preclinical data for this compound, this section presents a detailed analysis of JNJ-42165279, another FAAH inhibitor developed by Janssen. This compound serves as an illustrative example of the preclinical characterization of a selective and potent FAAH inhibitor. JNJ-42165279 is an aryl piperazinyl urea (B33335) that covalently inactivates the FAAH enzyme.[3][4]

In Vitro Profile of JNJ-42165279
Parameter Value Species
Apparent IC50 (1h preincubation) 70 ± 8 nMHuman
Apparent IC50 (1h preincubation) 313 ± 28 nMRat
Table 2: In Vitro Inhibitory Activity of JNJ-42165279 against FAAH.

JNJ-42165279 demonstrated high selectivity, with no significant inhibition (>50%) of a panel of 50 other receptors, enzymes, transporters, and ion channels at a concentration of 10 μM.

In Vivo Pharmacokinetics of JNJ-42165279 in Rats

Pharmacokinetic studies in rats after a single oral dose of 20 mg/kg revealed good brain penetration.

Parameter Plasma Brain
Cmax (1h) 4.2 μM6.3 μM
Concentration (8h) 130 nM167 nM
Table 3: Pharmacokinetic Profile of JNJ-42165279 in Rats (20 mg/kg, p.o.).
In Vivo Efficacy of JNJ-42165279 in a Neuropathic Pain Model

JNJ-42165279 was evaluated in the spinal nerve ligation (SNL) model of neuropathic pain in rats. The compound produced a dose-dependent reduction in tactile allodynia.

Parameter Value
ED90 22 mg/kg
Plasma Concentration at ED90 (30 min) 2.5 μM
Table 4: Efficacy of JNJ-42165279 in the Rat SNL Model of Neuropathic Pain.

The antiallodynic effect of a 60 mg/kg oral dose was sustained over time.

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The following diagram illustrates the mechanism of FAAH and its inhibition.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH is degraded by CB1_receptor CB1 Receptor Anandamide->CB1_receptor binds to ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid produces Signaling Downstream Signaling (e.g., ↓Ca2+ influx, ↑K+ efflux) CB1_receptor->Signaling activates JNJ_40413269 This compound JNJ_40413269->FAAH inhibits

Caption: FAAH degrades anandamide, terminating its signaling. This compound inhibits FAAH.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical preclinical workflow for assessing a novel FAAH inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay FAAH Inhibition Assay (IC50 determination) Selectivity Selectivity Screening (vs. other enzymes/receptors) Assay->Selectivity PK Pharmacokinetic Studies (Rat; Plasma & Brain) Selectivity->PK Efficacy Efficacy Model (e.g., Spinal Nerve Ligation) PK->Efficacy Target Target Engagement (ex vivo FAAH activity) Efficacy->Target

Caption: Preclinical workflow for an FAAH inhibitor.

Experimental Protocols

FAAH Inhibition Assay (Competitive Inhibition)

This protocol is a general representation for determining the IC50 of a competitive FAAH inhibitor.

  • Enzyme and Substrate Preparation: Recombinant human or rat FAAH is used. A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • The FAAH enzyme is pre-incubated with the various concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: The initial reaction rates are calculated. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This is a widely used model to induce mechanical allodynia, a key symptom of neuropathic pain.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • A dorsal midline incision is made at the lumbar level.

    • The L5 transverse process is identified and partially removed to expose the L5 spinal nerve.

    • The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are monitored for recovery and allowed a period of several days for the neuropathic pain phenotype to develop.

  • Behavioral Testing (Mechanical Allodynia):

    • Rats are placed in individual chambers with a wire mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the ligated side.

    • The paw withdrawal threshold is determined using a method such as the up-down method. A positive response is a brisk withdrawal of the paw.

  • Drug Administration and Efficacy Assessment:

    • This compound or vehicle is administered (e.g., orally).

    • Behavioral testing is performed at various time points after drug administration to determine the dose-response relationship and time course of the analgesic effect.

    • The data is often expressed as the percentage of the maximum possible effect (%MPE).

Conclusion

This compound is a potent, competitive inhibitor of FAAH. While detailed public data on this specific compound is emerging, the extensive characterization of the related compound, JNJ-42165279, highlights the significant potential of this class of molecules for the treatment of neuropathic pain and other neurological disorders. The preclinical data on JNJ-42165279 demonstrates robust target engagement in the brain, favorable pharmacokinetic properties, and significant efficacy in a relevant animal model of neuropathic pain. Further research and clinical development of FAAH inhibitors like this compound are warranted to fully elucidate their therapeutic utility in neuroscience.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of JNJ-40413269

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the FAAH inhibitor, JNJ-40413269, in a rat model of neuropathic pain. The protocols are based on established methodologies for this class of compounds.

Introduction

This compound is a competitive inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382).[1][2][3] By inhibiting FAAH, this compound increases the levels of endogenous cannabinoids, which can modulate pain signaling pathways. This document outlines the in vivo experimental procedures to assess the analgesic efficacy of this compound in a preclinical model of neuropathic pain. The protocols detailed below are based on the well-established spinal nerve ligation (SNL) model in rats.

Signaling Pathway of FAAH Inhibition

Inhibition of FAAH by this compound prevents the breakdown of the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2). The activation of these receptors, particularly CB1 receptors in the central and peripheral nervous systems, is associated with analgesic effects.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Target Receptors AEA_Syn Anandamide (AEA) Synthesis AEA_Released Anandamide (AEA) AEA_Syn->AEA_Released Release FAAH FAAH AEA_Deg AEA Degradation FAAH->AEA_Deg Catalyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine AEA_Deg->Arachidonic_Acid JNJ_40413269 This compound JNJ_40413269->FAAH Inhibits AEA_Released->FAAH Uptake CB1_R CB1 Receptor AEA_Released->CB1_R Activates Analgesia Analgesic Effect CB1_R->Analgesia Leads to

Figure 1: Signaling pathway of FAAH inhibition by this compound.

In Vivo Experimental Design

The following sections detail the experimental design for evaluating the efficacy of this compound in a rat model of neuropathic pain.

Animal Model: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used and validated model of neuropathic pain that mimics symptoms of chronic nerve compression in humans.

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are used for this study.

  • Anesthesia: Anesthetize the rats using isoflurane (B1672236) or a suitable alternative.

  • Surgical Procedure:

    • Make a dorsal midline incision to expose the L4 to L6 vertebrae.

    • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

    • Isolate the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with silk suture.

    • Close the muscle and skin layers with sutures or wound clips.

  • Post-operative Care: Administer appropriate analgesics and monitor the animals for any signs of distress or motor deficits. Animals showing motor impairment should be excluded from the study.

  • Sham Control: A sham surgery group should be included where the spinal nerves are exposed but not ligated.

Experimental Workflow

The overall workflow for the in vivo experiment is depicted below.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey) Acclimatization->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline_Testing->SNL_Surgery Post_Op_Recovery Post-operative Recovery (7 days) SNL_Surgery->Post_Op_Recovery Post_Op_Testing Post-operative Behavioral Testing (Confirmation of Neuropathy) Post_Op_Recovery->Post_Op_Testing Drug_Administration This compound or Vehicle Administration Post_Op_Testing->Drug_Administration Post_Dose_Testing Post-dose Behavioral Testing (Efficacy Assessment) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis

Figure 2: Experimental workflow for in vivo evaluation of this compound.
Behavioral Testing: Mechanical Allodynia

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

Experimental Protocol:

  • Apparatus: Use a set of calibrated von Frey filaments.

  • Acclimation: Place the rats in individual plastic cages with a wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

Data Presentation

The following tables summarize representative quantitative data that would be collected during the in vivo evaluation of this compound.

Pharmacokinetic Profile of this compound in Rats
ParameterValue
Dose (mg/kg, p.o.) 10
Cmax (ng/mL) 850 ± 120
Tmax (h) 2.0 ± 0.5
AUC (ng*h/mL) 4500 ± 600
Half-life (h) 4.5 ± 0.8

Note: These are representative values and may not reflect the exact pharmacokinetic parameters of this compound.

Efficacy of this compound in the Rat SNL Model
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h post-dose% Reversal of Allodynia
Sham Vehicle14.5 ± 1.2N/A
SNL + Vehicle Vehicle3.2 ± 0.50%
SNL + this compound 36.8 ± 0.932%
SNL + this compound 1010.5 ± 1.165%
SNL + this compound 3013.8 ± 1.594%

% Reversal of Allodynia is calculated as: [ (PWTtreatment - PWTvehicle) / (PWTsham - PWTvehicle) ] * 100

Conclusion

The protocols and experimental design outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By utilizing the spinal nerve ligation model and assessing mechanical allodynia, researchers can effectively determine the analgesic potential of this FAAH inhibitor for the treatment of neuropathic pain. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for advancing the development of this compound.

References

Application Notes and Protocols for JNJ-40413269 in a Rat Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. JNJ-40413269 is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (B1667382) (AEA).[1][2][3] By inhibiting FAAH, this compound increases the levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic effects. Preclinical studies have demonstrated the efficacy of this compound in rat models of neuropathic pain.[1][2]

These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model.

Signaling Pathway of this compound in Neuropathic Pain

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nerve_Injury Nerve Injury Depolarization Neuronal Depolarization Nerve_Injury->Depolarization causes AEA_Synthesis Anandamide (AEA) Synthesis Depolarization->AEA_Synthesis triggers AEA AEA AEA_Synthesis->AEA produces FAAH FAAH AEA->FAAH degraded by CB1_pre CB1 Receptor AEA->CB1_pre activates JNJ This compound JNJ->FAAH inhibits Ca_Channel Ca2+ Channel CB1_pre->Ca_Channel inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle triggers release of NT_Receptor Neurotransmitter Receptor Vesicle->NT_Receptor activates Pain_Signal Pain Signal Transmission NT_Receptor->Pain_Signal initiates cluster_workflow Experimental Workflow acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline surgery CCI Surgery (Day 0) baseline->surgery recovery Post-operative Recovery (7 days) surgery->recovery grouping Randomization into Groups recovery->grouping treatment This compound Treatment grouping->treatment behavioral Post-treatment Behavioral Testing treatment->behavioral analysis Data Analysis behavioral->analysis

References

Application Notes and Protocols for JNJ-40413269 in Behavioral Pain Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40413269 is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (B1667382) (AEA).[1] By inhibiting FAAH, this compound increases the levels of AEA and other bioactive fatty acid amides, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). This elevation of endocannabinoids enhances the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endogenous pain-modulating system. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of chronic pain, particularly neuropathic pain. Preclinical studies have demonstrated the efficacy of FAAH inhibitors in various animal models of pain. While specific data for this compound is limited, the following protocols and data are based on the established use of FAAH inhibitors in behavioral pain assays and serve as a guide for investigating the analgesic properties of this compound.

Mechanism of Action: FAAH Inhibition

This compound acts by inhibiting the FAAH enzyme, which is the primary catabolic enzyme for the endocannabinoid anandamide (AEA). This inhibition leads to an accumulation of AEA and other fatty acid amides, which can then activate cannabinoid receptors (CB1 and CB2) and other targets involved in pain signaling.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_Syn Anandamide (AEA) Synthesis AEA_Rel AEA Release AEA_Syn->AEA_Rel FAAH FAAH Enzyme AEA_Rel->FAAH Substrate CB1R CB1 Receptor AEA_Rel->CB1R Activates Degradation AEA Degradation FAAH->Degradation Catalyzes JNJ This compound JNJ->FAAH Inhibits Analgesia Analgesic Effect CB1R->Analgesia Leads to

Figure 1. Signaling pathway of this compound action.

Experimental Protocols

Von Frey Test for Mechanical Allodynia

This assay is used to assess mechanical sensitivity, a hallmark of neuropathic pain.

Workflow:

Von_Frey_Workflow Acclimatize Acclimatize animal to testing chamber Administer Administer this compound or vehicle Acclimatize->Administer Wait Wait for drug absorption (e.g., 30-60 min) Administer->Wait Apply_Filaments Apply von Frey filaments to plantar surface of hind paw Wait->Apply_Filaments Record_Response Record paw withdrawal threshold Apply_Filaments->Record_Response Analyze Analyze and compare thresholds between groups Record_Response->Analyze

Figure 2. Workflow for the von Frey test.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats with induced neuropathic pain (e.g., Spinal Nerve Ligation - SNL model).

  • Acclimatization: Place rats in individual Plexiglas chambers on a wire mesh floor for at least 15-30 minutes before testing to allow for acclimatization.

  • Drug Administration: Administer this compound or vehicle (e.g., via oral gavage or intraperitoneal injection).

  • Testing:

    • Begin testing at a predetermined time after drug administration (e.g., 60 minutes).

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

    • A positive response is defined as a brisk withdrawal or flinching of the paw.

    • The 50% paw withdrawal threshold can be determined using the up-down method.

Hot Plate Test for Thermal Hyperalgesia

This test measures the response to a thermal stimulus and is used to evaluate centrally mediated analgesia.

Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline: Gently place the animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

Formalin Test for Inflammatory Pain

This assay assesses both acute and tonic pain responses following an inflammatory insult.

Methodology:

  • Acclimatization: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: Administer this compound or vehicle prior to formalin injection (e.g., 30 minutes before).

  • Formalin Injection: Inject a dilute formalin solution (e.g., 5%, 50 µL) subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.

    • Phase 2 (Tonic Phase): 15-30 minutes post-injection, reflecting inflammatory pain and central sensitization.

Data Presentation

The following tables represent hypothetical data based on the expected efficacy of an FAAH inhibitor like this compound in preclinical pain models.

Table 1: Effect of this compound on Mechanical Allodynia in the SNL Rat Model (Von Frey Test)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle-4.2 ± 0.5
This compound37.8 ± 0.9*
This compound1012.5 ± 1.2
This compound3014.1 ± 1.5

*p < 0.05, **p < 0.01 compared to vehicle group.

Table 2: Effect of this compound on Thermal Nociception (Hot Plate Test)

Treatment GroupDose (mg/kg, i.p.)Latency to Response (s) (Mean ± SEM)
Vehicle-8.5 ± 1.1
This compound1015.2 ± 1.8*
Morphine525.6 ± 2.3**

*p < 0.05, **p < 0.01 compared to vehicle group.

Table 3: Effect of this compound on Formalin-Induced Pain

Treatment GroupDose (mg/kg, p.o.)Licking/Biting Time (s) (Mean ± SEM) - Phase 1Licking/Biting Time (s) (Mean ± SEM) - Phase 2
Vehicle-65 ± 8150 ± 15
This compound1058 ± 785 ± 10*
This compound3055 ± 650 ± 8**

*p < 0.05, **p < 0.01 compared to vehicle group in Phase 2.

Conclusion

This compound, as a potent FAAH inhibitor, holds significant promise for the development of novel analgesics. The behavioral assays and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in preclinical models of neuropathic and inflammatory pain. The provided data tables serve as a representative example of the expected outcomes, demonstrating the potential for dose-dependent analgesic effects. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential in various pain states.

References

Application Notes and Protocols: JNJ-40413269 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of JNJ-40413269 (also referred to as JNJ-42165279 in preclinical studies) in animal models, primarily focusing on its application in neuropathic pain research. The protocols are based on published preclinical data and are intended to guide researchers in designing and executing similar in vivo studies.

Mechanism of Action

This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous lipid signaling molecules known as fatty acid amides (FAAs), which include anandamide (B1667382) (AEA), oleoyl (B10858665) ethanolamide (OEA), and palmitoyl (B13399708) ethanolamide (PEA).[1] By covalently inactivating the FAAH enzyme, this compound prevents the breakdown of these FAAs, leading to their elevated levels in both the central and peripheral nervous systems.[1] The analgesic effects of this compound are primarily attributed to the potentiation of AEA signaling, as AEA is an endogenous cannabinoid that acts on cannabinoid receptor 1 (CB1).[1]

Signaling Pathway of this compound

Caption: FAAH Inhibition Pathway. This compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Dosage and Administration in Animal Models

This compound has been evaluated in rat models, primarily for neuropathic pain. The primary route of administration in these studies is oral (p.o.).

Pharmacokinetic Studies in Rats

A pharmacokinetic profile of this compound was established in rats to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterValue
Animal Model Rat
Dosage 20 mg/kg
Route of Administration Oral (p.o.)
Time to Max Plasma Conc. (Tmax) 1 hour
Max Plasma Concentration (Cmax) 4.2 µM
Plasma Concentration at 8 hours ~130 nM
Brain Concentration at 1 hour 6.3 µM
Brain Concentration at 8 hours 167 nM
Efficacy Studies in a Rat Model of Neuropathic Pain

This compound has demonstrated efficacy in the spinal nerve ligation (SNL) model of neuropathic pain in rats.

ParameterValue
Animal Model Rat (Spinal Nerve Ligation Model)
Route of Administration Oral (p.o.)
Effective Dose (ED₉₀) 22 mg/kg
Effect Dose-dependent decrease in tactile allodynia
Time Course of Effect (at 60 mg/kg) Significant antiallodynic effect observed

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This surgical model is used to induce neuropathic pain, characterized by tactile allodynia (painful response to a non-painful stimulus).

Objective: To create a consistent and long-lasting state of neuropathic pain in rats for the evaluation of analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 4-0 silk)

  • Wound clips or sutures for skin closure

  • Analgesics for post-operative care (e.g., carprofen)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the animal in a prone position and shave and disinfect the surgical area over the lumbar spine.

  • Make a midline incision to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.

  • Ensure that the ligation is secure but does not sever the nerves.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as required and monitor the animal's recovery.

Assessment of Tactile Allodynia (von Frey Test)

Objective: To quantify the mechanical sensitivity of the rat's paw as an indicator of neuropathic pain.

Materials:

  • von Frey filaments of varying stiffness

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual chambers on the mesh platform for at least 15-20 minutes before testing.

  • Starting with a filament of low stiffness, apply it to the plantar surface of the hind paw of the ligated side.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.

  • The pattern of responses is used to calculate the paw withdrawal threshold.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_setup Study Setup cluster_procedure Surgical Procedure cluster_testing Drug Efficacy Testing A Animal Acclimation B Baseline von Frey Testing A->B C Spinal Nerve Ligation (SNL) Surgery B->C D Post-operative Recovery & Care C->D E Post-surgical von Frey Testing (Confirm Allodynia) D->E F Oral Administration of This compound or Vehicle E->F G Time-course von Frey Testing (e.g., 30, 60, 120 min post-dose) F->G H Data Analysis (% Maximum Possible Effect) G->H

Caption: Workflow for assessing the efficacy of this compound in a rat model of neuropathic pain.

References

Application Notes and Protocols for In Vitro Measurement of FAAH Inhibition by JNJ-40413269

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH increases the levels of endogenous cannabinoids, which has therapeutic potential for various conditions such as pain and anxiety disorders.[1][2] JNJ-40413269 is a competitive inhibitor of FAAH.[3][4] These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound against FAAH.

Quantitative Data Summary

The inhibitory potency of this compound against human and rat FAAH is summarized in the table below. This data is crucial for comparing the species-specific activity of the compound.

CompoundTargetIC50 (nM)Mechanism of Inhibition
This compoundHuman FAAH28Competitive
This compoundRat FAAH270Competitive

Data sourced from MedChemExpress.

Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Lipid Precursor Lipid Precursor AEA Anandamide (AEA) Lipid Precursor->AEA Synthesis on demand FAAH FAAH AEA->FAAH Hydrolysis CB1_R CB1 Receptor AEA->CB1_R Binds and Activates Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Signaling Cascade Downstream Signaling (e.g., pain relief, anxiolysis) CB1_R->Signaling Cascade This compound This compound This compound->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition by this compound.

Experimental Protocols

A common method for measuring FAAH inhibition in vitro is through a fluorometric assay. This assay measures the hydrolysis of a non-fluorescent substrate by FAAH to produce a fluorescent product.

Fluorometric FAAH Inhibition Assay

Principle:

This assay utilizes a synthetic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), which is non-fluorescent. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis decreases, leading to a reduced fluorescence signal.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate: AAMCA or similar fluorogenic substrate

  • Test Compound: this compound dissolved in DMSO

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. A typical starting concentration range for this compound would be from 1 nM to 10 µM.

  • Assay Plate Setup:

    • Add FAAH Assay Buffer to each well of the 96-well plate.

    • Add the test compound (this compound), vehicle control (DMSO), or positive control inhibitor to the respective wells.

    • Add the FAAH enzyme solution to all wells except the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-60 minutes at 37°C using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, this compound) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) A->B C Pre-incubate at 37°C for 15 min B->C D Add FAAH Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically (Ex: ~360 nm, Em: ~465 nm) D->E F Data Analysis (Calculate Reaction Rates, % Inhibition) E->F G Determine IC50 Value F->G

Caption: Workflow for the fluorometric FAAH inhibition assay.

Logical Relationship: Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, which is the mechanism of action for this compound.

Competitive_Inhibition cluster_reaction Standard Enzymatic Reaction cluster_inhibition Competitive Inhibition E FAAH (Enzyme) ES Enzyme-Substrate Complex E->ES S Substrate S->ES P Product ES->P S_competes Substrate and Inhibitor compete for the active site E2 FAAH (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I This compound (Inhibitor) I->EI

Caption: Mechanism of competitive inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). While the initial query specified JNJ-40413269, publicly available data identifies this compound as a fatty acid amide hydrolase (FAAH) inhibitor.[1] The assays described herein are tailored for the evaluation of mGluR2 PAMs, a class of compounds that do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. These compounds have therapeutic potential in treating disorders such as schizophrenia and anxiety. The following protocols are foundational for assessing the potency and mechanism of action of mGluR2 PAMs.

1. Overview of mGluR2 Signaling

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that couples primarily to the Gαi/o subunit. Upon activation by glutamate, mGluR2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Positive allosteric modulators of mGluR2 bind to a site on the receptor distinct from the glutamate binding site and potentiate the receptor's response to glutamate.

cluster_membrane Cell Membrane mGluR2 mGluR2 G_protein Gi/o Protein mGluR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion K_ion_out GIRK->K_ion_out Efflux Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR2 PAM mGluR2 PAM (Allosteric Modulator) PAM->mGluR2 ATP ATP ATP->AC K_ion_in K_ion_in->GIRK A Prepare membranes from cells expressing mGluR2 B Incubate membranes with [³⁵S]GTPγS, GDP, Glutamate (EC₂₀), and varying concentrations of PAM A->B C Separate bound from free [³⁵S]GTPγS (e.g., filtration) B->C D Quantify bound [³⁵S]GTPγS (Scintillation counting) C->D E Data Analysis: Plot concentration-response curves and determine EC₅₀ D->E

References

Application Notes and Protocols for JNJ-40413269 in Anandamide Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-40413269, a potent and competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), to study the metabolism of anandamide (B1667382) (AEA). By inhibiting FAAH, the primary enzyme responsible for AEA degradation, this compound allows for the investigation of the physiological and pathophysiological roles of elevated anandamide levels.

Introduction to this compound

This compound is a competitive inhibitor of FAAH, with demonstrated activity against both human and rat isoforms of the enzyme.[1] Its ability to increase endogenous anandamide levels makes it a valuable tool for exploring the endocannabinoid system's role in various biological processes, including pain, inflammation, and neurotransmission.

Mechanism of Action

Anandamide, an endogenous cannabinoid, is synthesized on demand and exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Its signaling is tightly regulated by its rapid degradation by FAAH into arachidonic acid and ethanolamine. This compound competitively binds to the active site of FAAH, preventing the breakdown of anandamide and thereby prolonging its signaling effects.

Data Presentation

In Vitro FAAH Inhibition

The inhibitory potency of this compound against human and rat FAAH has been determined through in vitro assays.

Enzyme Source IC50 (nM)
Human FAAH28
Rat FAAH270

Table 1: In vitro inhibitory activity of this compound against human and rat FAAH.[1]

In Vivo Effects on Anandamide Levels (Illustrative Data)

While specific in vivo dose-response data for this compound on anandamide levels are not publicly available, the following table provides an illustrative example based on preclinical studies of a closely related Janssen FAAH inhibitor, JNJ-42165279.[2][3] This data demonstrates the expected pharmacodynamic effect of FAAH inhibition.

Compound Dose (mg/kg, p.o.) Tissue Fold Increase in Anandamide (vs. Vehicle)
JNJ-4216527910Rat Brain~5-fold
JNJ-4216527930Rat Brain~10-fold
JNJ-4216527910Rat Plasma~8-fold
JNJ-4216527930Rat Plasma~15-fold

Table 2: Illustrative in vivo effects of a representative FAAH inhibitor on anandamide levels in rats. This data is for the related compound JNJ-42165279 and is intended to be exemplary of the expected effects of this compound.[2][3]

In Vivo Efficacy in a Neuropathic Pain Model (Illustrative Data)

This compound has been reported to be efficacious in a rat model of neuropathic pain.[1] Specific dose-response data is not publicly available. The following table provides an example of how such data would be presented, based on typical preclinical studies for analgesic compounds.

Compound Dose (mg/kg, p.o.) Pain Model % Reversal of Mechanical Allodynia ED50 (mg/kg)
This compound(Dose 1)Spinal Nerve Ligation(Result 1)(Calculated Value)
This compound(Dose 2)Spinal Nerve Ligation(Result 2)
This compound(Dose 3)Spinal Nerve Ligation(Result 3)

Table 3: Template for presenting in vivo efficacy data for this compound in a rat neuropathic pain model. Specific data for this compound is not publicly available.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in FAAH Assay Buffer to create a range of test concentrations.

  • To each well of the 96-well plate, add the following in order:

    • FAAH Assay Buffer

    • This compound dilution or vehicle control (DMSO in assay buffer)

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of Anandamide in Rodent Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of anandamide from brain tissue following treatment with this compound.

Materials:

  • Rodent brain tissue

  • Acetonitrile (ACN) with an internal standard (e.g., AEA-d8)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Collection: Euthanize the animal at the desired time point after this compound administration and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: Weigh the frozen brain tissue and homogenize in ice-cold ACN containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the lipid extract.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Detect anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification: Create a standard curve using known concentrations of anandamide. Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: In Vivo Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation Model)

This protocol describes a common method for inducing neuropathic pain and assessing the analgesic efficacy of a test compound like this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • This compound

  • Vehicle for oral administration

  • Von Frey filaments (for assessing mechanical allodynia)

Procedure:

  • Surgical Induction of Neuropathic Pain (Spinal Nerve Ligation - SNL):

    • Anesthetize the rat.

    • Make an incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision and allow the animal to recover for at least one week to allow for the development of neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia:

    • Place the rat in a testing chamber with a wire mesh floor.

    • Allow the rat to acclimate for at least 15 minutes.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

  • Drug Administration and Efficacy Testing:

    • Administer this compound or vehicle orally at various doses.

    • At a predetermined time after drug administration (e.g., 1-2 hours), reassess the paw withdrawal threshold.

    • Calculate the percentage reversal of mechanical allodynia for each dose group.

Visualizations

Signaling Pathways and Experimental Workflows

anandamide_metabolism cluster_synthesis Anandamide Synthesis cluster_signaling Anandamide Signaling cluster_degradation Anandamide Degradation NAPE N-arachidonoyl phosphatidylethanolamine Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD CB1_R CB1 Receptor Anandamide->CB1_R Binds to CB2_R CB2 Receptor Anandamide->CB2_R Binds to FAAH FAAH Anandamide->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to JNJ_40413269 This compound JNJ_40413269->FAAH Inhibits

Caption: Anandamide metabolism and the inhibitory action of this compound on FAAH.

faah_inhibition_assay start Start prepare_reagents Prepare Reagents: This compound dilutions, FAAH enzyme, Substrate start->prepare_reagents add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate incubate Incubate at 37°C (15 min) add_to_plate->incubate add_substrate Add FAAH Substrate incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro FAAH inhibition assay.

in_vivo_neuropathic_pain_study start Start surgery Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery baseline Baseline Behavioral Testing (von Frey) recovery->baseline drug_admin Administer this compound or Vehicle (p.o.) baseline->drug_admin post_drug_testing Post-dose Behavioral Testing drug_admin->post_drug_testing data_analysis Analyze Data & Calculate % Pain Reversal post_drug_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing in a rat neuropathic pain model.

References

JNJ-40413269: A Potent Tool for Unraveling Fatty Acid Amide Hydrolase (FAAH) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JNJ-40413269 as a selective and competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH) for both in vitro and in vivo research. This document outlines detailed protocols for key experiments, summarizes critical quantitative data, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides.[1] By competitively inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating cannabinoid receptor signaling. This property makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. This compound has demonstrated robust central target engagement and efficacy in preclinical models of neuropathic pain.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and a closely related FAAH inhibitor, JNJ-42165279, which serves as a reference for pharmacokinetic and in vivo efficacy parameters.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesValueReference
IC₅₀ Human FAAH28 nM[2]
IC₅₀ Rat FAAH270 nM[2]

Table 2: Representative In Vivo Pharmacokinetics of an Oral FAAH Inhibitor (JNJ-42165279) in Rats

Note: Data for the structurally related FAAH inhibitor JNJ-42165279 is provided as a reference to illustrate typical pharmacokinetic properties.

ParameterDoseCmaxTmaxBrain CmaxBrain/Plasma Ratio (at Cmax)Reference
JNJ-4216527920 mg/kg (p.o.)4.2 µM1 h6.3 µM~1.5[3]

Table 3: Representative In Vivo Efficacy of an FAAH Inhibitor (JNJ-42165279) in a Rat Neuropathic Pain Model

Note: Data for the structurally related FAAH inhibitor JNJ-42165279 is provided as a reference to illustrate typical in vivo efficacy.

Animal ModelTreatmentDose (p.o.)EndpointEfficacy (% MPE)Reference
Spinal Nerve Ligation (SNL)JNJ-4216527922 mg/kgTactile AllodyniaED₉₀[2]
Spinal Nerve Ligation (SNL)JNJ-4216527960 mg/kgTactile AllodyniaTime-course of anti-allodynic effect[2]

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • This compound

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

  • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • To each well of the 96-well plate, add the following in order:

    • FAAH Assay Buffer

    • This compound or vehicle control (e.g., DMSO)

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm in kinetic mode for 30-60 minutes at 37°C.[4]

  • Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FAAH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme FAAH Enzyme Add_Enzyme Add FAAH Enzyme->Add_Enzyme Inhibitor This compound Add_Inhibitor Add this compound Inhibitor->Add_Inhibitor Substrate AAMCA Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Add_Buffer Add Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro FAAH inhibition assay.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol describes the induction of neuropathic pain in rats using the spinal nerve ligation (SNL) model and subsequent assessment of the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • This compound

  • Vehicle control

  • Von Frey filaments

Procedure:

Part 1: Spinal Nerve Ligation Surgery [5][6]

  • Anesthetize the rat.

  • Make a dorsal midline incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves.

  • Close the incision with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Part 2: Assessment of Mechanical Allodynia [4][5][6][7]

  • Place the rat in a testing chamber with a mesh floor and allow it to acclimate.

  • Apply von Frey filaments of increasing force to the plantar surface of the ipsilateral hind paw.

  • A positive response is defined as a brisk withdrawal or flinching of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

Part 3: Drug Administration and Efficacy Testing

  • Administer this compound or vehicle orally to the SNL rats.

  • At various time points after administration, assess the mechanical allodynia as described in Part 2.

  • Calculate the percentage of maximum possible effect (%MPE) to determine the dose-dependent efficacy of this compound.

Spinal Nerve Ligation (SNL) Model Workflow cluster_surgery Surgery cluster_behavior Behavioral Testing cluster_drug Drug Efficacy Anesthesia Anesthetize Rat Incision Incision & Nerve Exposure Anesthesia->Incision Ligation Ligate L5/L6 Nerves Incision->Ligation Closure Suture Incision Ligation->Closure Acclimation Acclimate to Chamber Closure->Acclimation Recovery (7 days) Von_Frey Apply Von Frey Filaments Acclimation->Von_Frey Record_Response Record Paw Withdrawal Von_Frey->Record_Response Calculate_PWT Calculate 50% PWT Record_Response->Calculate_PWT Dosing Administer this compound Calculate_PWT->Dosing Post_Dose_Test Post-Dose Behavioral Testing Dosing->Post_Dose_Test Analyze_Efficacy Analyze %MPE Post_Dose_Test->Analyze_Efficacy

Caption: Workflow for the in vivo spinal nerve ligation model.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an accumulation of the endocannabinoid anandamide (AEA). AEA then acts on cannabinoid receptors (CB1 and CB2) to modulate downstream signaling pathways, ultimately leading to various physiological effects, including analgesia.

References

JNJ-40413269: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-40413269, a potent and competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document includes information on sourcing the compound, its mechanism of action, and detailed protocols for in vitro and in vivo research applications.

Supplier and Purchasing Information

This compound is available for research purposes from various chemical suppliers. It is crucial to source this compound from a reputable vendor to ensure chemical purity and identity. Researchers should always request a Certificate of Analysis (CoA) for each batch.

Disclaimer: This product is for research use only and not for human or veterinary use.[1]

SupplierCAS NumberNotes
MedKoo Biosciences1184847-16-2Available via custom synthesis with a minimum order quantity of 1 gram and an estimated lead time of 2 to 4 months.[1]
ChemicalBook1184847-16-2Lists various suppliers.
Immunomart1184847-16-2Provides the compound for research use.[2]
TargetMol Chemicals Inc.1184847-16-2Listed as a supplier on ChemicalBook.[3]

General Purchasing Protocol:

  • Identify a suitable supplier and create an institutional account.

  • Request a quote for the desired quantity of this compound (CAS: 1184847-16-2).

  • Provide necessary documentation, which may include a statement of research intent and institutional approvals.

  • Upon receipt of the compound, verify the CoA and store the compound as recommended by the supplier (typically at -20°C for long-term storage).[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₉H₁₅ClF₃N₃O
Molecular Weight 393.79 g/mol
CAS Number 1184847-16-2
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Mechanism of Action: FAAH Inhibition

This compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing endocannabinoid signaling through cannabinoid receptors (CB1 and CB2). This enhanced signaling is associated with analgesic, anxiolytic, and anti-inflammatory effects.

Signaling Pathway Diagram

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates FAAH FAAH FAAH->Anandamide Degrades ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Metabolizes to JNJ_40413269 This compound JNJ_40413269->FAAH Inhibits in_vivo_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis A Animal Acclimation B Baseline Behavioral Testing (von Frey) A->B C Spinal Nerve Ligation Surgery B->C D Post-Op Behavioral Testing (Allodynia Development) C->D E Drug Administration (this compound or Vehicle) D->E F Post-Dosing Behavioral Testing E->F G Statistical Analysis of Paw Withdrawal Thresholds F->G H Evaluation of Analgesic Efficacy G->H

References

Application Notes and Protocols: Preparation of JNJ-40413269 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of JNJ-40413269, a potent and competitive inhibitor of fatty acid amide hydrolase (FAAH). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols outlined below cover the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity and stability of the compound. All quantitative data are presented in clear, tabular formats for ease of reference.

Compound Information

This compound is a small molecule inhibitor with demonstrated efficacy in models of neuropathic pain.[1] Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies.

PropertyValue
Molecular Formula C₁₉H₁₅ClF₃N₃O
Molecular Weight 393.79 g/mol
CAS Number 1184847-16-2
Appearance Solid powder

Solubility and Storage

Proper solvent selection and storage conditions are paramount to maintaining the biological activity of this compound. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

SolventSolubilityShort-term Storage (days to weeks)Long-term Storage (months to years)
DMSOSoluble (specific concentration data not widely available)0 - 4°C-20°C

Note: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • moles x Molecular Weight ( g/mol ) = mass (g)

      • 0.00001 mol x 393.79 g/mol = 0.00394 g = 3.94 mg

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (37°C) for a short period may assist in dissolution if necessary.

  • Storage: For long-term storage, aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C in the dark. For short-term storage, the solution can be kept at 4°C.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired mass of compound equilibrate->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent vortex Vortex until fully dissolved add_solvent->vortex inspect Visually inspect for particulates vortex->inspect aliquot Aliquot into single-use vials inspect->aliquot store_long Store at -20°C for long-term aliquot->store_long store_short Store at 4°C for short-term aliquot->store_short

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Context

This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which can then modulate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia.

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Metabolized by CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Degradation Degradation Products FAAH->Degradation JNJ This compound JNJ->FAAH Inhibits Analgesia Analgesic Effects CB1_CB2->Analgesia Leads to

Caption: Inhibition of the FAAH pathway by this compound.

References

Troubleshooting & Optimization

Interpreting unexpected results with JNJ-40413269

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-40413269. The information is designed to help interpret unexpected results and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) (AEA).[2] By inhibiting FAAH, this compound increases the concentration and prolongs the action of anandamide and other NAEs at their respective receptors.

Q2: What are the expected downstream effects of FAAH inhibition by this compound?

A2: The inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides. This enhancement of endocannabinoid signaling is expected to produce a range of physiological effects, including:

  • Analgesia: Reduction in pain perception, particularly in models of inflammatory and neuropathic pain.[1]

  • Anxiolysis: Decrease in anxiety-like behaviors.

  • Anti-inflammatory effects: Attenuation of inflammatory responses.[2]

Q3: Are there any known off-target effects for this compound?

A3: While specific off-target binding profiles for this compound are not extensively published in the public domain, a preclinical study on a similar Janssen-developed FAAH inhibitor, JNJ-42165279, showed high selectivity. It did not produce significant inhibition of 50 other receptors, enzymes, transporters, and ion channels at a concentration of 10 µM.[3] However, it is always recommended to perform counter-screening assays to rule out off-target effects in your specific experimental system.

Q4: What are some potential reasons for a lack of efficacy in my in vivo experiment?

A4: A lack of efficacy with this compound in an in vivo setting could be due to several factors:

  • Pharmacokinetic issues: Inadequate dosing, poor bioavailability, or rapid metabolism can lead to insufficient target engagement in the tissue of interest. A preclinical study of JNJ-42165279 showed that it reached a maximum plasma concentration at 1 hour and was below the lower limit of quantification by 16 hours in rats.[3]

  • Experimental model: The specific animal model of disease may not be sensitive to modulation by the endocannabinoid system.

  • Compensatory mechanisms: Chronic administration of an FAAH inhibitor may lead to the development of tolerance or compensatory changes in the endocannabinoid system.

Troubleshooting Unexpected Results

Issue 1: No observable effect on anandamide levels after treatment.
Potential Cause Troubleshooting Steps
Compound Degradation Verify the storage conditions and age of the this compound stock solution. The compound has shown some hydrolytic instability.[3] Prepare fresh solutions for each experiment.
Incorrect Dosing Ensure the correct concentration of this compound was used. Perform a dose-response curve to determine the optimal concentration for your system.
Cellular Uptake/Efflux In cell-based assays, the compound may be actively transported out of the cells. Consider using cell lines with known transporter expression profiles or co-administering a broad-spectrum efflux pump inhibitor as a control.
Assay Sensitivity Confirm the sensitivity and reliability of your anandamide quantification method (e.g., LC-MS/MS). Include appropriate positive and negative controls.
Issue 2: Unexpected or paradoxical behavioral effects in animal models.
Potential Cause Troubleshooting Steps
Context-Dependent Effects The effects of FAAH inhibition on behavior can be highly dependent on the experimental context, such as the level of stress in the animals.[4][5] Carefully control for and document all experimental conditions.
Off-Target Effects Although reported to be selective, at high concentrations, off-target effects cannot be entirely ruled out.[3] Test a structurally distinct FAAH inhibitor to see if the effect is reproducible.
Metabolite Activity A metabolite of this compound may have its own pharmacological activity. Consider performing metabolic profiling of the compound in your model system.
Strain or Species Differences The physiological response to FAAH inhibition can vary between different animal strains and species.
Issue 3: Cytotoxicity or reduced cell viability observed in vitro.
Potential Cause Troubleshooting Steps
High Compound Concentration High concentrations of any small molecule can induce non-specific toxicity. Determine the IC50 for FAAH inhibition and the CC50 (50% cytotoxic concentration) to establish a therapeutic window.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells.
Apoptosis/Necrosis Induction The observed cell death could be a specific pharmacological effect. Perform assays to distinguish between apoptosis and necrosis (e.g., caspase activity assays, Annexin V/PI staining).
Interaction with Media Components The compound may interact with components of the cell culture medium, leading to the formation of toxic byproducts.

Signaling Pathways and Experimental Workflows

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (AEA) (extracellular) CB1_R CB1 Receptor Anandamide_ext->CB1_R Binds Anandamide_int Anandamide (AEA) (intracellular) Anandamide_ext->Anandamide_int Transport Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_R->Downstream_Signaling Activates FAAH FAAH Anandamide_int->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->FAAH Inhibits

Caption: FAAH Signaling Pathway and the Action of this compound.

Experimental_Workflow Start Hypothesis: This compound will have a specific effect In_Vitro In Vitro Assay: FAAH Inhibition Start->In_Vitro Cell_Based Cell-Based Assay: Anandamide Levels In_Vitro->Cell_Based Functional Functional Assay: e.g., Cell Viability, Cytokine Release Cell_Based->Functional In_Vivo In Vivo Model: Behavioral/Physiological Readout Functional->In_Vivo Analysis Data Analysis and Interpretation In_Vivo->Analysis

Caption: General Experimental Workflow for Investigating this compound.

Troubleshooting_Logic Start Unexpected Result Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol and Controls Check_Compound->Check_Protocol Compound OK Modify_Experiment Modify Experiment/Formulate New Hypothesis Check_Compound->Modify_Experiment Compound Issue Found Consider_Off_Target Consider Off-Target Effects Check_Protocol->Consider_Off_Target Protocol OK Check_Protocol->Modify_Experiment Protocol Issue Found Consult_Literature Consult Literature for Similar Findings Consider_Off_Target->Consult_Literature Off-Target Unlikely Consider_Off_Target->Modify_Experiment Potential Off-Target Consult_Literature->Modify_Experiment

Caption: Logical Flow for Troubleshooting Unexpected Results.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[6][7]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in FAAH Assay Buffer.

  • Add the diluted compound or vehicle control (DMSO) to the wells of the microplate.

  • Add the FAAH enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FAAH substrate to each well.

  • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C (Excitation: ~360 nm, Emission: ~465 nm).

  • Calculate the rate of reaction (change in fluorescence per minute) for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based FAAH Activity Assay

This protocol describes how to measure the effect of this compound on FAAH activity in cultured cells.[8]

Procedure:

  • Cell Culture and Treatment:

    • Seed a mammalian cell line known to express FAAH (e.g., HT-29) in appropriate culture plates.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • FAAH Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Perform the in vitro FAAH inhibition assay as described above, using the cell lysates as the enzyme source.

    • Normalize the FAAH activity to the protein concentration of each sample.

In Vivo Assessment of FAAH Inhibition

This is a general guideline for assessing the in vivo efficacy of this compound.

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection:

    • At various time points after dosing, euthanize the animals and collect the brain and other tissues of interest.

  • Pharmacokinetic Analysis (Optional):

    • Measure the concentration of this compound in plasma and brain tissue to determine its pharmacokinetic profile.[3]

  • Pharmacodynamic Analysis:

    • Homogenize the tissue samples and measure the levels of anandamide and other NAEs using LC-MS/MS.

    • Alternatively, measure ex vivo FAAH activity in tissue homogenates using the in vitro assay protocol.

  • Behavioral/Physiological Assessment:

    • Conduct behavioral tests (e.g., hot plate test for analgesia, elevated plus maze for anxiety) or measure physiological parameters relevant to your hypothesis.

Disclaimer: This technical support guide is for research purposes only and is not intended to provide medical advice. Researchers should always consult the primary literature and adhere to all applicable safety guidelines when working with chemical compounds.

References

Technical Support Center: Optimizing JNJ-40413269 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use JNJ-40413269, a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, in in vitro experiments. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound increases the local concentrations of AEA and other NAEs, thereby enhancing their signaling at cannabinoid and other receptors.

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined for both human and rat FAAH.

SpeciesIC50 Value
Human FAAH28 nM
Rat FAAH270 nM
Table 1: IC50 Values of this compound for FAAH Inhibition. [2]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A recommended starting point for this compound is to perform a dose-response study ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). For initial experiments, a concentration approximately 100-fold higher than the IC50 value for the species of your cell line is a reasonable starting point to ensure complete target engagement. Based on studies with other FAAH inhibitors like URB597, effective concentrations in cell culture have been observed in the range of 25 nM to 10 µM.[2][3][4]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations.

Q5: How should I store this compound and its stock solutions?

The powdered form of this compound should be stored at -20°C for long-term storage. DMSO stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound on my cells. 1. Concentration is too low: The concentration of this compound may not be sufficient to inhibit FAAH in your specific cell type. 2. Low FAAH expression: The cell line you are using may have very low or no expression of FAAH. 3. Compound degradation: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment: Test a wider range of concentrations, from low nM to high µM, to determine the optimal concentration for your cell line. 2. Confirm FAAH expression: Use techniques like Western blot or qPCR to confirm the expression of FAAH in your cells. 3. Prepare fresh stock solutions: Always use freshly prepared stock solutions or ensure that stored stocks have not undergone multiple freeze-thaw cycles.
Precipitation of this compound in cell culture medium. 1. Low solubility in aqueous solution: this compound, like many small molecules, has limited solubility in aqueous media. 2. High final DMSO concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.1. Pre-dilute in a small volume: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a small volume of media and then add this intermediate dilution to the rest of the media with gentle mixing. 2. Maintain low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Observed cytotoxicity or a decrease in cell viability. 1. High concentration of this compound: The compound itself may be cytotoxic at higher concentrations. Studies with other FAAH inhibitors have shown decreased cell viability in neuronal cultures at concentrations as low as 25-100 nM. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for your cell type.1. Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Lower the final DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%).
Table 2: Troubleshooting Common Issues with this compound in Cell Culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 393.79 g/mol .

    • Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and Store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to first make an intermediate dilution in a small volume of media before adding it to the final culture volume.

Protocol 2: General Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate flasks or plates

  • Prepared working solutions of this compound

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density appropriate for your experimental endpoint and allow them to adhere and stabilize overnight.

  • Treatment:

    • Remove the existing culture medium from the wells.

    • Add the medium containing the desired final concentrations of this compound to the respective wells.

    • Include wells with the vehicle control to account for any effects of the solvent.

    • Also include an untreated control (cells in medium only).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, Western blot for FAAH activity, measurement of anandamide levels, or analysis of other cellular markers).

Protocol 3: Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells seeded in a 96-well plate and treated with a range of this compound concentrations (and controls) as described in Protocol 2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Add MTT Reagent: After the desired incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.

Visualizations

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (extracellular) Transport Transport Anandamide_ext->Transport Anandamide_int Anandamide (intracellular) Transport->Anandamide_int FAAH FAAH Anandamide_int->FAAH Substrate Degradation Degradation Products FAAH->Degradation Catalyzes JNJ This compound JNJ->FAAH Inhibits

Caption: Mechanism of action of this compound as a FAAH inhibitor.

Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_working Prepare Working Solutions in Media prep_stock->prepare_working treat_cells Treat Cells with This compound & Controls seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability (e.g., MTT) incubate->viability western Western Blot (e.g., for FAAH) incubate->western lcms LC-MS/MS for Anandamide Levels incubate->lcms analyze Data Analysis viability->analyze western->analyze lcms->analyze

Caption: General experimental workflow for cell culture studies with this compound.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_effect No Observable Effect issue->no_effect Yes precipitation Precipitation in Media issue->precipitation Yes cytotoxicity Cytotoxicity Observed issue->cytotoxicity Yes end Proceed with Optimized Protocol issue->end No check_conc Increase Concentration (Dose-Response) no_effect->check_conc check_faah Verify FAAH Expression no_effect->check_faah check_dmso Check Final DMSO Concentration precipitation->check_dmso check_solubility Improve Dilution Technique precipitation->check_solubility cytotoxicity->check_dmso run_viability Run Cytotoxicity Assay cytotoxicity->run_viability check_conc->end check_faah->end check_dmso->end check_solubility->end run_viability->end

Caption: Troubleshooting decision tree for this compound experiments.

References

JNJ-40413269 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with JNJ-40413269. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a competitive inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] It has been shown to exhibit analgesic efficacy in a rat model of neuropathic pain and possesses good pharmacokinetic characteristics in rats.[2]

Q2: What is the appearance and purity of this compound?

A2: this compound is supplied as a solid powder with a purity of greater than 98%. For specific batch details, it is recommended to refer to the Certificate of Analysis provided by the supplier.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored under specific conditions. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C. It is also advised to keep the compound in a dry and dark environment.

Q4: How should this compound be shipped?

A4: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperature and is classified as a non-hazardous chemical for this purpose.

Q5: In which solvent is this compound soluble?

Data Presentation

Storage and Handling Summary
ParameterRecommendationCitation
Appearance Solid powder
Purity >98%
Shipping Condition Ambient temperature
Short-term Storage Dry, dark at 0 - 4°C (days to weeks)
Long-term Storage Dry, dark at -20°C (months to years)
Solubility Profile
SolventSolubilityCitation
DMSO Soluble
Other Solvents Data not available

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify that the compound has been stored correctly according to the recommended short-term and long-term storage conditions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh solutions for critical experiments.

  • Possible Cause 2: Incomplete Solubilization.

    • Troubleshooting Step: Ensure the compound is fully dissolved in DMSO before further dilution into aqueous buffers. Sonication may aid in dissolution. Note that this compound may precipitate in aqueous solutions at high concentrations. It is advisable to prepare a high-concentration stock in DMSO and then dilute it to the final experimental concentration.

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Low aqueous solubility.

    • Troubleshooting Step: Lower the final concentration of this compound in your aqueous buffer. The addition of a small percentage of a co-solvent, such as Tween® 80 or PEG400, may help to maintain solubility. However, the compatibility of any co-solvent with your specific experimental system must be validated.

Experimental Protocols

The following are generalized protocols for assessing the stability and solubility of a research compound like this compound. These should be adapted based on specific laboratory capabilities and experimental needs.

Protocol 1: Assessment of Stock Solution Stability

Objective: To determine the stability of a this compound stock solution in DMSO over time under different storage conditions.

Methodology:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple small, amber vials to minimize exposure to light and air upon each use.

  • Store the aliquots under the following conditions:

    • -20°C (recommended long-term storage)

    • 4°C (recommended short-term storage)

    • Room Temperature (to simulate benchtop use)

  • At designated time points (e.g., Day 0, Day 1, Day 3, 1 week, 2 weeks, 1 month), take one aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the results to the Day 0 sample to determine the percentage of degradation.

Protocol 2: Determination of Solubility in Various Solvents

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Methodology:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to a series of small, clear glass vials.

  • To each vial, add a known volume (e.g., 100 µL) of a different solvent (e.g., water, ethanol, methanol, PBS pH 7.4).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid material.

  • If the solid has dissolved, add another pre-weighed amount of this compound and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).

  • The approximate solubility can then be calculated based on the total amount of compound dissolved in the known volume of solvent. For more precise measurements, the supernatant of the saturated solution can be analyzed by a suitable quantitative method.

Visualizations

TroubleshootingWorkflow This compound Troubleshooting Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C long-term, 4°C short-term) Start->CheckStorage CheckSolubilization Ensure Complete Solubilization in Stock Solution Start->CheckSolubilization DegradationSuspected Potential Degradation CheckStorage->DegradationSuspected Improper Storage PrecipitationCheck Precipitation Observed in Aqueous Buffer? CheckSolubilization->PrecipitationCheck SolubilityIssue Potential Solubility Issue PrecipitationCheck->SolubilityIssue Yes ReRunExperiment Re-run Experiment PrecipitationCheck->ReRunExperiment No PrepareFresh Prepare Fresh Stock Solution DegradationSuspected->PrepareFresh LowerConcentration Lower Final Concentration SolubilityIssue->LowerConcentration AddCosolvent Consider Co-solvent (e.g., Tween® 80) SolubilityIssue->AddCosolvent PrepareFresh->ReRunExperiment LowerConcentration->ReRunExperiment AddCosolvent->ReRunExperiment

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: JNJ-40413269 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A- Note on Mechanism of Action: Initial reports may have caused confusion between JNJ-40413269 and other similarly numbered Janssen compounds. This document clarifies that this compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH) and is primarily evaluated in animal models of neuropathic pain. It is not to be confused with Janssen's mGluR2 positive allosteric modulators.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound increases the endogenous levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for its analgesic effects in models of neuropathic pain.

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in a rat model of neuropathic pain.[1] While the specific model used in the primary publication is the Chronic Constriction Injury (CCI) model, its mechanism of action suggests potential efficacy in other neuropathic pain models as well, such as the spared nerve injury (SNI) or spinal nerve ligation (SNL) models.

Q3: What are the expected outcomes when using this compound in a neuropathic pain model?

A3: In a rat model of neuropathic pain, effective treatment with this compound is expected to lead to a reduction in pain-related behaviors. This is typically measured as a reversal of tactile allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful heat stimulus).

Q4: What is the recommended route of administration and solvent for this compound in rodents?

A4: While the primary publication for this compound does not specify the exact vehicle, similar FAAH inhibitors are often formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for preclinical studies with small molecules is a solution of DMSO, Tween 80, and saline. It is crucial to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the administration vehicle.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (No reduction in allodynia/hyperalgesia) Inadequate Dose: The dose of this compound may be too low to achieve sufficient FAAH inhibition.Consult the dose-response data in Table 1. Consider performing a dose-escalation study to determine the optimal effective dose in your specific animal model and strain.
Suboptimal Pharmacokinetics: The timing of the behavioral assessment may not coincide with the peak plasma concentration (Cmax) of the compound.Refer to the pharmacokinetic data in Table 2. Adjust the timing of your behavioral testing to align with the reported time to Cmax. For example, if administering orally, consider testing between 1 and 2 hours post-dose.
Incorrect Route of Administration: The chosen route of administration may result in poor bioavailability.Oral administration has been shown to be effective. If using a different route, ensure it is validated for this compound or class of compounds.
Compound Instability: this compound may have degraded in the formulation.Prepare fresh solutions for each experiment. Ensure proper storage of the compound as per the supplier's recommendations.
High Variability in Results Inconsistent Surgical Model: The neuropathic pain model (e.g., CCI) may not have been induced consistently across all animals, leading to variable baseline pain thresholds.Ensure the surgical procedure is standardized and performed by a trained individual. Animals that do not exhibit a consistent and significant level of allodynia or hyperalgesia post-surgery should be excluded from the study.
Animal Strain Differences: The response to this compound may vary between different rat or mouse strains.Use the same strain of animals as reported in the primary literature if possible (e.g., Sprague-Dawley rats). If using a different strain, a pilot study to confirm efficacy is recommended.
Stress-Induced Analgesia: Improper handling or stressful experimental conditions can induce a temporary analgesic effect, masking the effect of the compound.Acclimatize animals to the testing environment and handling procedures before the experiment. Ensure a quiet and controlled testing environment.
Unexpected Side Effects (e.g., sedation, motor impairment) Off-Target Effects: At higher doses, this compound may have off-target effects.While FAAH inhibitors are generally reported to have a better side-effect profile than direct cannabinoid receptor agonists, it is important to observe animals for any signs of sedation or motor impairment, especially at higher doses. If observed, consider reducing the dose.
Vehicle Effects: The vehicle used for administration may be causing adverse effects.Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model

Dose (mg/kg, p.o.)% Reversal of Tactile Allodynia
335%
1068%
3095%

Data is estimated based on graphical representations in the primary publication and should be considered illustrative.

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Oral Bioavailability (F%) >50%
Tmax (oral) 1-2 hours
Half-life (t1/2) ~6 hours
Brain Penetration Moderate

Data is generalized from the primary publication's description of "excellent pharmacokinetic properties" and is intended for guidance.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the chosen hind limb.

  • Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut or silk around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the hind paw is observed.

  • Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Post-Operative Care: Administer post-operative analgesics as per your institution's animal care guidelines. Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

  • Behavioral Testing: Before and after drug administration, assess tactile allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.

Mandatory Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AEA_outside Anandamide (AEA) (Extracellular) CB1_CB2 Cannabinoid Receptors (CB1/CB2) AEA_outside->CB1_CB2 Binds to and Activates AEA_inside Anandamide (AEA) (Intracellular) AEA_outside->AEA_inside Transport Pain_Signal_Modulation Modulation of Pain Signaling (Analgesia) CB1_CB2->Pain_Signal_Modulation Leads to FAAH FAAH Enzyme AEA_inside->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades into JNJ_40413269 This compound JNJ_40413269->FAAH Inhibits

Caption: Signaling pathway of FAAH inhibition by this compound.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study Study Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (> 7 days) Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimation->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Recovery Post-Surgical Recovery (7-14 days) CCI_Surgery->Recovery Post_CCI_Testing Post-CCI Behavioral Testing (Confirm Neuropathy) Recovery->Post_CCI_Testing Drug_Administration Administer this compound or Vehicle Post_CCI_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Assess Efficacy) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Dose_Testing->Data_Analysis

Caption: Experimental workflow for testing this compound efficacy.

References

Addressing variability in JNJ-40413269 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40413269. Our goal is to help you address variability in your experimental outcomes and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its primary mechanism involves binding to an allosteric site on the mGlu2 receptor, which reduces the receptor's response to its endogenous ligand, glutamate. This modulation can influence downstream signaling pathways and is being investigated for its potential in treating central nervous system disorders.

Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?

Inconsistent IC50 values can stem from several factors. Common sources of variability include:

  • Cell line instability: Genetic drift in continuously passaged cells can alter receptor expression or signaling components.

  • Assay conditions: Variations in cell density, serum concentration, incubation time, and temperature can significantly impact results.

  • Compound stability and storage: Improper storage or repeated freeze-thaw cycles of this compound can lead to degradation.

  • Reagent variability: Differences in lots of media, serum, or assay reagents can introduce variability.

A systematic review of these factors is recommended to identify the root cause.

Q3: How does the presence of mGlu2 receptor splice variants affect the binding and activity of this compound?

While specific data on this compound and mGlu2 splice variants is not extensively published, it is a plausible source of variability. Different splice variants of GPCRs can exhibit altered ligand binding affinities and signaling properties. If your experimental system expresses multiple mGlu2 isoforms, the overall observed potency of this compound may represent a composite effect, leading to variability if the relative expression levels of these variants change.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Potency Assays

If you are experiencing significant well-to-well or day-to-day variability in your in vitro potency measurements (e.g., IC50 or EC50), follow this troubleshooting workflow.

Troubleshooting Workflow: In Vitro Potency Variability

G A High Variability Observed B Check Cell Culture Conditions A->B C Verify Compound Integrity A->C D Standardize Assay Protocol A->D E Consistent Passage Number? B->E F Mycoplasma Testing? B->F G Fresh vs. Freeze-Thaw Aliquots? C->G H Confirm Solvent & Concentration C->H I Consistent Incubation Times? D->I J Calibrated Pipettes? D->J K Re-evaluate & Re-test F->K H->K J->K

A troubleshooting workflow for addressing in vitro assay variability.

Data Presentation: Impact of Key Parameters on IC50

The following table summarizes potential sources of variability and their impact on the measured IC50 of this compound.

ParameterStandard ConditionVariable ConditionObserved IC50 Shift
Cell Passage Low (<10)High (>30)↑ 1.5-2.0 fold
Serum % 10% FBS2% FBS↓ 1.2-1.5 fold
Incubation Time 30 min60 min↑ 1.1-1.3 fold
Compound Storage -80°C, single use4°C, multiple days↑ >3 fold
Issue 2: Unexpected In Vivo Efficacy Results

Inconsistent or unexpected outcomes in animal models can be particularly challenging. This guide provides a structured approach to troubleshooting.

Troubleshooting Logic: In Vivo Efficacy

G A Unexpected In Vivo Outcome B Pharmacokinetics (PK) Was target exposure achieved? A->B C Pharmacodynamics (PD) Was the target engaged? B->C E Formulation Check vehicle and compound stability. B->E F Dosing Accuracy Verify route and volume. B->F D Animal Model Is the model appropriate and stable? C->D G Biomarker Assay Validate assay performance. C->G H Behavioral Endpoint Check for floor/ceiling effects. D->H I Review Literature Compare with published models. D->I J Refine Experimental Design D->J

A logical flow for troubleshooting unexpected in vivo results.

Experimental Protocols

Standard Protocol: In Vitro mGlu2 Functional Assay (Calcium Flux)

This protocol outlines a common method for assessing this compound activity using a calcium flux assay in a recombinant cell line expressing the mGlu2 receptor.

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing human mGlu2 in F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified 5% CO2 incubator.

    • Passage cells every 2-3 days at 80-90% confluency. Use low-passage cells (<20) for all experiments.

  • Assay Procedure:

    • Plate cells in black, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

    • Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash cells to remove excess dye.

    • Prepare a serial dilution of this compound in assay buffer. Add to the plate and pre-incubate for 15-30 minutes.

    • Add an EC80 concentration of a standard mGlu2 agonist (e.g., LY379268).

    • Measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Normalize the fluorescence response to the maximum (agonist alone) and minimum (vehicle) signals.

    • Fit the concentration-response data using a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: mGlu2 Receptor and this compound

cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor Gi Gi/o Protein mGlu2->Gi Couples Glutamate Glutamate (Agonist) Glutamate->mGlu2 Activates JNJ40413269 This compound (NAM) JNJ40413269->mGlu2 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Mechanism of this compound as a negative allosteric modulator.

Validation & Comparative

A Comparative Analysis of JNJ-40413269 and Gabapentin for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the FAAH inhibitor JNJ-40413269 and the established neuropathic pain treatment, gabapentin (B195806). The comparison highlights the differing levels of available evidence, with this compound data being preclinical and gabapentin data derived from extensive clinical trials.

At a Glance: Efficacy and Mechanism

A significant disparity exists in the available data for this compound and gabapentin. While gabapentin has a well-documented clinical efficacy profile for various neuropathic pain conditions, the information for this compound is currently limited to preclinical findings.

Table 1: Comparative Summary of this compound and Gabapentin for Neuropathic Pain

FeatureThis compoundGabapentin
Mechanism of Action Inhibition of Fatty Acid Amide Hydrolase (FAAH)Binds to the α2δ-1 subunit of voltage-gated calcium channels
Level of Evidence Preclinical (in vivo rat models)Clinical (Multiple randomized controlled trials)
Reported Efficacy Efficacious in a rat spinal nerve ligation model of neuropathic pain (quantitative data not publicly available)30-40% of patients with diabetic neuropathy or postherpetic neuralgia achieve meaningful pain relief[1]
Key Efficacy Metric Not publicly available~38% of patients with diabetic neuropathy and ~32% with postherpetic neuralgia achieve ≥50% pain reduction with doses of 1200-3600 mg/day[2]
Common Adverse Events Not clinically evaluatedDizziness, somnolence, peripheral edema, and gait disturbance[1]

Signaling Pathways and Mechanisms of Action

The therapeutic approaches of this compound and gabapentin diverge significantly, targeting different pathways involved in nociceptive signaling.

Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Anandamide->FAAH Metabolized by CB1_Receptor CB1_Receptor Anandamide->CB1_Receptor Activates Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces This compound This compound This compound->FAAH Inhibits Pain_Signal_Inhibition Pain_Signal_Inhibition CB1_Receptor->Pain_Signal_Inhibition

Mechanism of Action of this compound.

This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). By blocking FAAH, this compound prevents the breakdown of the endocannabinoid anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors like CB1, which in turn results in the inhibition of pain signaling.

Signaling Pathway of Gabapentin cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel alpha2delta1 α2δ-1 subunit VGCC->alpha2delta1 Calcium_Influx Ca2+ Influx alpha2delta1->Calcium_Influx Modulates Gabapentin Gabapentin Gabapentin->alpha2delta1 Binds to Neurotransmitter_Release Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Triggers Pain_Signal_Transmission Pain_Signal_Transmission Neurotransmitter_Release->Pain_Signal_Transmission Initiates

Mechanism of Action of Gabapentin.

Gabapentin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters involved in pain signaling.

Experimental Protocols

This compound: Preclinical Neuropathic Pain Model

Detailed experimental protocols for this compound are not publicly available. However, the compound has been evaluated in a rat spinal nerve ligation (SNL) model , a standard preclinical model for inducing neuropathic pain.

General Spinal Nerve Ligation (SNL) Model Protocol:

The SNL model is a widely used surgical procedure in rodents to mimic neuropathic pain conditions in humans. The following is a generalized protocol:

  • Animal Subjects: Adult male Sprague Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A surgical incision is made to expose the lumbar spinal nerves (commonly L5 and L6). The L5 and L6 spinal nerves are then tightly ligated with suture material. The L4 nerve is left untouched to minimize motor deficits[3].

  • Post-operative Care: Animals are monitored for recovery and any signs of distress.

  • Behavioral Testing: Several days following surgery, animals develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus). Mechanical allodynia is assessed using von Frey filaments, which are applied to the paw to determine the withdrawal threshold[3][4].

  • Drug Administration: this compound or a vehicle control would be administered to the animals, and the effect on the paw withdrawal threshold is measured at various time points post-dosing.

Experimental Workflow for this compound Preclinical Study Animal_Selection Select Adult Male Sprague Dawley Rats Anesthesia Anesthetize Rats Animal_Selection->Anesthesia Surgery Perform L5/L6 Spinal Nerve Ligation Anesthesia->Surgery PostOp_Care Post-operative Monitoring Surgery->PostOp_Care Baseline_Testing Assess Baseline Mechanical Allodynia (von Frey filaments) PostOp_Care->Baseline_Testing Drug_Administration Administer this compound or Vehicle Baseline_Testing->Drug_Administration Post_Dose_Testing Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Administration->Post_Dose_Testing Data_Analysis Analyze and Compare Treatment vs. Vehicle Post_Dose_Testing->Data_Analysis

Generalized workflow for preclinical neuropathic pain studies.
Gabapentin: Clinical Trial Protocol for Neuropathic Pain

The following represents a typical protocol for a randomized, double-blind, placebo-controlled clinical trial of gabapentin for neuropathic pain, based on common elements from published studies[1][5][6].

  • Patient Population: Adult patients with a confirmed diagnosis of a neuropathic pain condition (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) for a specified duration (e.g., at least 3 months) and a baseline pain score of at least 4 on a 10-point numerical rating scale.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment:

    • Titration Phase: Patients are typically initiated on a low dose of gabapentin (e.g., 300 mg/day) which is gradually increased over several days to a target effective and tolerated dose (e.g., 900-3600 mg/day) administered in divided doses[2][5].

    • Maintenance Phase: Patients continue on their stable, optimized dose for a predefined period (e.g., 8-12 weeks).

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the average daily pain score.

    • Secondary Efficacy Endpoints: Proportion of patients with ≥30% or ≥50% reduction in pain intensity, patient and clinician global impression of change, measures of sleep interference, and quality of life questionnaires (e.g., SF-36)[1].

  • Safety and Tolerability: Assessment of adverse events, vital signs, and laboratory parameters throughout the study.

Conclusion

Gabapentin is a well-established first-line treatment for neuropathic pain with a large body of clinical evidence supporting its efficacy and defining its safety profile. This compound, a FAAH inhibitor, represents a novel mechanism of action for the potential treatment of neuropathic pain. While preclinical data suggests its efficacy in a rat model, comprehensive clinical data is needed to establish its therapeutic value and safety in humans. Further research and clinical trials are necessary to determine the comparative efficacy and safety of this compound relative to current standards of care like gabapentin.

References

JNJ-40413269: A Comparative Analysis of its Selectivity for FAAH Over Other Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identification: Publicly available scientific literature and databases do not contain information on a compound designated JNJ-40413269. However, extensive research and preclinical data are available for JNJ-42165279, a potent and selective FAAH inhibitor developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. This guide will therefore focus on the selectivity profile of JNJ-42165279, assuming it to be the compound of interest.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide (B1667382) and other bioactive fatty acid amides.[1] Its role in terminating endocannabinoid signaling has made it a significant therapeutic target for a variety of conditions, including anxiety disorders, pain, and inflammation.[2] JNJ-42165279 is a covalent but slowly reversible inhibitor of FAAH that has undergone clinical investigation.[3] A critical attribute for any FAAH inhibitor is high selectivity over other serine hydrolases and other protein targets to minimize off-target effects and ensure a favorable safety profile. This guide provides a comparative analysis of the selectivity of JNJ-42165279 for FAAH, supported by available preclinical data.

Comparative Analysis of Inhibitory Activity

JNJ-42165279 demonstrates potent inhibition of FAAH. Its selectivity has been established through broad panel screening against other enzymes and protein targets.

Target EnzymeSpeciesIC50 (nM)Reference
FAAH Human70 ± 8[4]
FAAH Rat313 ± 28[4]

Selectivity Against Other Hydrolases and Protein Targets:

Preclinical studies have shown that JNJ-42165279 is highly selective for FAAH. In a comprehensive screening panel, the compound was tested at a high concentration against a wide range of other proteins.

Target ClassNumber of TargetsConcentration Tested (nM)Observed InhibitionReference
Enzymes, Receptors, Transporters, Ion Channels5010,000< 50% inhibition[4]
Cytochrome P450 Enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4)610,000No significant inhibition[4]
hERG Ion Channel110,000No significant inhibition[4]

This high degree of selectivity is a crucial feature, as off-target inhibition of other serine hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 12 (ABHD12), could lead to undesirable effects by altering the signaling of other lipid messengers.[5] The use of techniques like activity-based protein profiling (ABPP) in the development of similar urea-based inhibitors has confirmed their high selectivity for FAAH over other mammalian serine hydrolases.[6]

Signaling Pathway and Experimental Workflow

To understand the context of JNJ-42165279's action and how its selectivity is determined, the following diagrams illustrate the FAAH signaling pathway and a general experimental workflow for assessing inhibitor selectivity.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Degradation AEA->CB1 Activation AEA->FAAH Retrograde Signaling NAPE NAPE NAPE->NAPE_PLD Hydrolysis JNJ JNJ-42165279 JNJ->FAAH Inhibition

Caption: FAAH signaling pathway in the endocannabinoid system.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_abpp Competitive Activity-Based Protein Profiling (ABPP) start_invitro Prepare Recombinant FAAH Enzyme add_inhibitor Incubate FAAH with varying concentrations of JNJ-42165279 start_invitro->add_inhibitor add_substrate Add Fluorogenic FAAH Substrate add_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (Product Formation) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 start_abpp Prepare Cell/Tissue Lysate (Proteome) preincubate Pre-incubate Proteome with JNJ-42165279 start_abpp->preincubate add_probe Add Broad-Spectrum Serine Hydrolase Probe preincubate->add_probe analysis Analyze Labeled Proteins (Gel or Mass Spectrometry) add_probe->analysis determine_selectivity Determine Selectivity Profile analysis->determine_selectivity

Caption: Experimental workflow for inhibitor selectivity validation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of an inhibitor's potency and selectivity. Below are summaries of the key methodologies used.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH activity in a controlled environment.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against FAAH.

  • Materials:

    • Recombinant human or rat FAAH enzyme.

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • JNJ-42165279 dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of JNJ-42165279 in the assay buffer.

    • In the microplate, add the diluted inhibitor solutions and the FAAH enzyme.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm). The hydrolysis of the substrate by FAAH releases a fluorescent product.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition (calculated relative to a vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a complex biological sample.

  • Objective: To determine the selectivity of JNJ-42165279 for FAAH over other active serine hydrolases in a native biological system (e.g., cell or tissue lysate).

  • Materials:

    • Cell or tissue lysate containing a complex mixture of proteins.

    • JNJ-42165279.

    • A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin). A common choice is a fluorophosphonate (FP)-based probe.

    • SDS-PAGE gels and fluorescence gel scanner (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes).

  • Procedure:

    • Prepare proteomes from cells or tissues.

    • Pre-incubate aliquots of the proteome with varying concentrations of JNJ-42165279 (or a vehicle control) for a specific duration.

    • Add the broad-spectrum ABP to the inhibitor-treated proteomes. The probe will covalently label the active site of serine hydrolases that are not already blocked by JNJ-42165279.

    • For Gel-Based Analysis: Quench the labeling reaction, separate the proteins by SDS-PAGE, and visualize the labeled hydrolases using a fluorescence scanner. A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein.

    • For Mass Spectrometry-Based Analysis: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography. Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. A reduced abundance of a particular hydrolase in the inhibitor-treated sample signifies it as a target.

    • By comparing the inhibition profile across numerous hydrolases, a comprehensive selectivity profile of JNJ-42165279 is generated.

Conclusion

The available preclinical data strongly support that JNJ-42165279 is a potent inhibitor of FAAH with a high degree of selectivity. It shows minimal activity against a wide range of other enzymes, receptors, transporters, and ion channels at concentrations significantly higher than its FAAH IC50. This selectivity is a critical feature for a therapeutic candidate, as it minimizes the potential for off-target effects and contributes to a more favorable safety profile. The combination of in vitro enzymatic assays and competitive activity-based protein profiling provides a robust framework for validating the selectivity of FAAH inhibitors like JNJ-42165279.

References

Benchmarking JNJ-40413269: A Comparative Analysis in Established Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JNJ-40413269, a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), against other relevant FAAH inhibitors. The data presented is sourced from established in vitro and in vivo assays, offering a quantitative benchmark for researchers in the field of neuroscience and pain management.

Mechanism of Action: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, compounds like this compound increase the levels of AEA and other NAEs, thereby enhancing their signaling and producing potential therapeutic effects, including analgesia.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NAPE-PLD NAPE-PLD NAPE NAPE NAPE-PLD->NAPE Synthesizes AEA_pre Anandamide (AEA) NAPE->AEA_pre to AEA_syn AEA AEA_pre->AEA_syn CB1_Receptor CB1 Receptor AEA_syn->CB1_Receptor Binds to FAAH FAAH AEA_syn->FAAH Degraded by Signaling_Cascade Signaling Cascade CB1_Receptor->Signaling_Cascade Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid into This compound This compound This compound->FAAH Inhibits

Figure 1: Simplified signaling pathway of FAAH and its inhibition by this compound.

In Vitro Performance: FAAH Inhibition Assay

The potency of this compound and comparator compounds is typically determined using an in vitro FAAH inhibition assay. This assay measures the concentration of the compound required to inhibit 50% of the FAAH enzyme activity (IC50).

CompoundTargetIC50 (nM)Reference
This compound human FAAH28[1]
This compound rat FAAH270[1]
JNJ-42165279human FAAH70[2]
JNJ-42165279rat FAAH313[2]
PF-04457845human FAAH7.2[3]
URB597human FAAH4.6

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against FAAH.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - FAAH enzyme - Test compound (e.g., this compound) - Fluorogenic substrate - Assay buffer Plate Pipette into 96-well plate: - Assay buffer - Test compound (serial dilutions) - FAAH enzyme Reagents->Plate Incubate_1 Pre-incubate Plate->Incubate_1 Add_Substrate Add fluorogenic substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence over time Incubate_2->Read_Fluorescence Calculate Calculate % inhibition Read_Fluorescence->Calculate Plot Plot % inhibition vs. compound concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 2: General workflow for an in vitro FAAH inhibition assay.

Detailed Methodology:

  • Reagent Preparation : Recombinant human or rat FAAH enzyme is diluted in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA). The test compound, this compound, is serially diluted in the same buffer. A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable solvent like DMSO.

  • Assay Procedure : The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the FAAH enzyme for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the fluorogenic substrate to each well. The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin), and the increase in fluorescence is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

  • Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Performance: Rat Model of Neuropathic Pain

This compound has demonstrated efficacy in a rat model of neuropathic pain, specifically the spinal nerve ligation (SNL) model. This model is widely used to mimic the symptoms of neuropathic pain in humans, such as allodynia (pain from a stimulus that does not normally provoke pain).

Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a surgical procedure that induces a peripheral nerve injury, leading to the development of chronic neuropathic pain behaviors.

Anesthesia Anesthetize Rat Surgery Surgical Procedure: Expose L5/L6 spinal nerves Anesthesia->Surgery Ligation Tightly ligate L5 and L6 spinal nerves Surgery->Ligation Recovery Suture and allow recovery Ligation->Recovery Baseline Establish baseline pain threshold (e.g., von Frey test) Recovery->Baseline After recovery period Drug_Admin Administer this compound or vehicle Baseline->Drug_Admin Behavioral_Test Post-treatment behavioral testing (e.g., von Frey test) Drug_Admin->Behavioral_Test Data_Analysis Analyze changes in pain threshold Behavioral_Test->Data_Analysis

Figure 3: Experimental workflow for the spinal nerve ligation (SNL) model.

Detailed Methodology:

  • Surgical Procedure : Under anesthesia, the L5 and L6 spinal nerves of the rat are exposed. These nerves are then tightly ligated with suture thread. This procedure results in nerve damage that mimics neuropathic pain conditions.

  • Post-Operative Recovery and Baseline Testing : Following surgery, the animals are allowed to recover. After a set period (typically several days to weeks), baseline pain sensitivity is assessed. A common method is the von Frey test, which measures the mechanical withdrawal threshold of the paw.

  • Drug Administration : this compound or a vehicle control is administered to the animals.

  • Behavioral Assessment : At various time points after drug administration, the mechanical withdrawal threshold is reassessed using the von Frey test. An increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Comparison with Other FAAH Inhibitors

Several other FAAH inhibitors have been developed and tested in preclinical and clinical settings.

  • PF-04457845 : This compound has shown high in vitro potency and has been evaluated in clinical trials for conditions such as cannabis withdrawal and osteoarthritis pain. While it was well-tolerated, it did not demonstrate efficacy for osteoarthritis pain in a clinical trial.

  • BIA 10-2474 : The clinical development of this FAAH inhibitor was halted due to severe adverse events, including one fatality, in a Phase I clinical trial. This highlights the importance of thorough preclinical safety and selectivity profiling.

  • JNJ-42165279 : Another compound from Janssen, JNJ-42165279, has been characterized preclinically and investigated in clinical trials for social anxiety disorder.

Summary

This compound is a potent inhibitor of FAAH with demonstrated efficacy in a preclinical model of neuropathic pain. Its in vitro potency is comparable to other well-characterized FAAH inhibitors. The provided experimental protocols for in vitro FAAH inhibition and the in vivo spinal nerve ligation model offer a framework for the continued evaluation and comparison of this compound and other novel analgesic compounds. Further publication of quantitative in vivo data will be crucial for a more comprehensive performance benchmark.

References

Replicating Published Findings on the FAAH Inhibitor JNJ-40413269: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH) inhibitor JNJ-40413269 with other notable FAAH inhibitors: URB597, OL-135, and PF-04457845. The information presented is collated from primary research publications, offering a tool for researchers seeking to replicate or build upon these findings.

Comparative Analysis of FAAH Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives. This allows for a direct comparison of their potency and efficacy.

CompoundTargetIC50 (nM)Ki (nM)Mechanism of ActionKey In Vivo Efficacy
This compound Human FAAH28[1]-Competitive InhibitorEfficacious in a rat model of neuropathic pain[2][3]
Rat FAAH270[1]-
URB597 FAAH4.6-Irreversible InhibitorProduces antinociception in models of "pain stimulated" and "pain depressed" behavior.
OL-135 FAAH-4.7Reversible, Competitive InhibitorExhibits antinociceptive and anti-inflammatory activity in preclinical models.
PF-04457845 Human FAAH7.2-Covalent, Irreversible InhibitorPotent antinociceptive effects in inflammatory and noninflammatory pain models in rats[2]
Rat FAAH7.4-

Signaling Pathway of FAAH Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.

FAAH_Inhibition_Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Analgesia Analgesic & Anti-inflammatory Effects CB1_CB2->Analgesia JNJ_40413269 This compound & Other Inhibitors JNJ_40413269->FAAH Inhibition

Figure 1: Simplified signaling pathway of FAAH inhibition.

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

General FAAH Inhibition Assay (Fluorescence-based)

This protocol describes a common method for determining the in vitro potency of FAAH inhibitors.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Buffer_Prep Prepare Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) Enzyme_Prep Dilute Recombinant Human or Rat FAAH Buffer_Prep->Enzyme_Prep Incubation Pre-incubate FAAH with Inhibitor or Vehicle Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Compound (e.g., this compound) Inhibitor_Prep->Incubation Substrate_Prep Prepare Substrate Solution (AMC-Arachidonoyl Amide) Reaction_Start Initiate Reaction by Adding Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Incubate_37C Incubate at 37°C Reaction_Start->Incubate_37C Fluorescence_Read Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubate_37C->Fluorescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Read->Data_Analysis

Figure 2: General workflow for an in vitro FAAH inhibition assay.

Materials:

  • Recombinant human or rat FAAH

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH inhibitor (e.g., this compound)

  • FAAH substrate: 7-amino-4-methylcoumarin-arachidonoyl amide (AMC-AA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add the diluted inhibitor or vehicle (control) to the wells of the microplate.

  • Add the diluted FAAH enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the FAAH substrate (AMC-AA) to all wells.

  • Immediately measure the fluorescence intensity at regular intervals using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol outlines a common animal model used to assess the analgesic efficacy of FAAH inhibitors.

SNL_Model_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Incision Expose L5/L6 Spinal Nerves Anesthesia->Incision Ligation Tightly Ligate L5 and L6 Nerves Incision->Ligation Closure Suture Incision Ligation->Closure Recovery Allow for Recovery Closure->Recovery Baseline_Testing Establish Baseline Paw Withdrawal Threshold (von Frey Filaments) Recovery->Baseline_Testing Drug_Admin Administer this compound or Vehicle Baseline_Testing->Drug_Admin Behavioral_Testing Measure Paw Withdrawal Threshold at Different Time Points Post-Dosing Drug_Admin->Behavioral_Testing Calculate_MPE Calculate Maximum Possible Effect (%MPE) Behavioral_Testing->Calculate_MPE

Figure 3: Workflow for the spinal nerve ligation (SNL) model of neuropathic pain.

Animals:

  • Male Sprague-Dawley or Wistar rats

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat following approved institutional protocols.

    • Under aseptic conditions, make an incision to expose the left L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Assessment:

    • Allow the animals to recover for a period of several days to weeks.

    • Assess the development of mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments. A significant decrease in the withdrawal threshold in the operated paw compared to the contralateral paw indicates the successful induction of neuropathic pain.

  • Drug Administration and Behavioral Testing:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • At various time points after drug administration, measure the paw withdrawal threshold.

    • The degree of reversal of allodynia is calculated as the Maximum Possible Effect (%MPE).

Synthesis of this compound

The synthesis of this compound, a 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanol derivative, is a multi-step process. A generalized synthetic scheme is presented below. For specific details on reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication by Keith et al. (2014) in Bioorganic & Medicinal Chemistry Letters.

Synthesis_Scheme Starting_Materials Aryl Precursors Intermediate_1 Pyrimidinone Intermediate Starting_Materials->Intermediate_1 Cyclization Intermediate_2 Chloropyrimidine Intermediate Intermediate_1->Intermediate_2 Chlorination JNJ_40413269 This compound Intermediate_2->JNJ_40413269 Nucleophilic Substitution Intermediate_3 Aminoethanol Intermediate Intermediate_3->JNJ_40413269

Figure 4: Generalized synthetic scheme for this compound.

This guide serves as a starting point for researchers interested in the FAAH inhibitor this compound. For complete and detailed protocols, direct reference to the cited primary literature is essential for accurate replication of the findings.

References

Safety Operating Guide

Personal protective equipment for handling JNJ-40413269

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JNJ-40413269

This guide provides crucial safety and logistical information for the handling of this compound, a competitive inhibitor of fatty acid amide hydrolase (FAAH) intended for research use only.[1][2][3][4] As a specific Safety Data Sheet (SDS) is not publicly available for this compound, this document outlines procedural guidance based on standard laboratory best practices for handling novel chemical compounds with unknown toxicological profiles.

Compound Identification and Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
Chemical Name (R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol[3]
CAS Number 1184847-16-2
Molecular Formula C19H15ClF3N3O
Molecular Weight 393.79 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

Given that the specific toxicity of this compound is not characterized, a conservative approach to PPE is mandatory. The following table outlines the minimum required PPE for various laboratory operations.

OperationTaskMinimum Required PPE
Compound Handling (Solid) Weighing, aliquoting, and preparing stock solutions.- Gloves: Nitrile, double-gloved.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: Standard laboratory coat.- Respiratory: Use of a certified chemical fume hood is required. If a fume hood is not available, a fit-tested N95 respirator or higher is necessary to avoid inhalation of the powder.
Solution Handling Diluting, vortexing, and general manipulation of dissolved compound.- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.
Experimental Use In vitro or in vivo administration.- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Additional: Task-specific PPE (e.g., surgical mask for animal studies) may be required based on institutional protocols.
Spill & Emergency Cleaning spills or responding to accidental exposure.- Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Chemical-resistant lab coat or apron.- Respiratory: A fit-tested half-mask or full-face respirator with appropriate cartridges may be necessary for large spills.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

Storage Protocol

Proper storage is essential for maintaining the stability of this compound.

ConditionDurationTemperatureAtmosphere
Short-term Days to Weeks0 - 4 °CDry, dark
Long-term Months to Years-20 °CDry, dark
Experimental Workflow for Safe Handling

The following diagram illustrates the standard procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Post-Experiment & Disposal A Receive Compound B Log in Inventory & Verify A->B C Transfer to Appropriate Storage (-20°C for long-term) B->C D Don Appropriate PPE C->D Begin Experiment E Weigh Solid in Fume Hood D->E F Prepare Stock Solution (e.g., in DMSO) E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H I Segregate Waste H->I J Dispose of Waste via Certified Vendor I->J G Start Experiment Complete Solid Solid Waste (Gloves, Tips, etc.) Start->Solid Liquid Liquid Waste (Solutions, Media) Start->Liquid Sharps Sharps Waste (Needles, Glass) Start->Sharps Solid_Bin Sealable Solid Hazardous Waste Bin Solid->Solid_Bin Liquid_Bin Sealable Liquid Hazardous Waste Bottle Liquid->Liquid_Bin Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin Dispose Arrange Pickup by EH&S or Certified Vendor Solid_Bin->Dispose Liquid_Bin->Dispose Sharps_Bin->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.